PNI 132
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C58H101NO6 |
|---|---|
Peso molecular |
908.4 g/mol |
Nombre IUPAC |
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10- |
Clave InChI |
ODFVPEZHBZNWKV-QGCVGZIMSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(COC(=O)CC1CCC(C1C/C=C\CC)OC(=O)C2CCN(CC2)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
PNI 132 Ionizable Lipid: A Technical Guide for Researchers
For research use only. Not for human use.
Introduction
PNI 132 is a novel ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[1] Developed under patent WO2020252589A1, this synthetic cationic lipid is engineered to facilitate the encapsulation of genetic material, such as mRNA and siRNA, and promote its efficient release into the cytoplasm of target cells.[2] Its pH-dependent charge characteristics are central to its function, remaining largely neutral at physiological pH to enhance systemic circulation and becoming positively charged in the acidic environment of the endosome to trigger endosomal escape.[2]
This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, formulation into LNPs, and its role in nucleic acid delivery. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of gene therapy and nanomedicine.
Core Properties of this compound
A comprehensive summary of the known properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2568616-81-7 | [3] |
| Molecular Formula | C58H101NO6 | [4] |
| Molecular Weight | 908.43 g/mol | [4] |
| Patent Origin | WO2020252589A1 | [1] |
Chemical Structure and Synthesis
The chemical structure of this compound, as disclosed in patent WO2020252589A1, is presented below.[2]
Caption: Chemical structure of this compound ionizable lipid.
Synthesis Pathway
The synthesis of this compound and related ionizable lipids described in patent WO2020252589A1 generally involves a multi-step process. A key step is the reaction of a secondary amine with an appropriate epoxide-containing lipid tail. This reaction is typically carried out in a suitable solvent and may require purification by chromatography.[2]
Caption: Generalized synthesis workflow for this compound.
Lipid Nanoparticle Formulation
This compound is a critical component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of four key ingredients:
-
Ionizable Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.
-
Helper Lipid (e.g., DSPC, DOPE): Provides structural integrity to the nanoparticle.[5]
-
Cholesterol: Modulates membrane fluidity and stability.[5]
-
PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size and provides a hydrophilic shell to reduce aggregation and opsonization.[5]
Experimental Protocol: LNP Formulation
A general protocol for the formulation of LNPs using a microfluidic mixing approach is described below. This method allows for the rapid and reproducible self-assembly of LNPs.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the nucleic acid-aqueous solution.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two phases induces the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
-
Sterilization and Characterization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Workflow for lipid nanoparticle formulation.
Mechanism of Action in Nucleic Acid Delivery
The delivery of nucleic acids to the cytoplasm is a multi-step process, and the design of this compound is tailored to overcome the key barriers.
Caption: Signaling pathway of LNP-mediated nucleic acid delivery.
-
Systemic Circulation: At physiological pH (~7.4), the tertiary amine of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality helps to minimize non-specific interactions with blood components and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.
-
Cellular Uptake: LNPs are taken up by target cells primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the pH drops to approximately 5.0-6.5. In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge. This charge promotes interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.
Quantitative Data
As this compound is a relatively new ionizable lipid, extensive quantitative data in the public domain is limited. The performance of LNPs formulated with this compound will depend on the specific nucleic acid cargo, the exact lipid composition, and the in vitro or in vivo model being used. Researchers are encouraged to perform their own characterization and efficacy studies.
Key Performance Parameters to Evaluate:
| Parameter | Description | Typical Methodology |
| Particle Size and PDI | Determines the biodistribution and cellular uptake of the LNPs. | Dynamic Light Scattering (DLS) |
| Zeta Potential | Indicates the surface charge of the LNPs at different pH values. | DLS with an electrode |
| Encapsulation Efficiency | The percentage of nucleic acid successfully encapsulated within the LNPs. | RiboGreen assay or similar fluorescent dye-based methods |
| pKa | The pH at which 50% of the ionizable lipid is protonated. A critical parameter for endosomal escape. | TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay[1] |
| In Vitro Transfection Efficiency | The ability of the LNPs to deliver their cargo and elicit a biological response in cultured cells. | Luciferase reporter assays or target protein knockdown analysis |
| In Vivo Efficacy | The therapeutic effect of the LNP formulation in a living organism. | Measurement of reporter gene expression (e.g., luciferase) or therapeutic protein levels in target tissues.[6] |
Conclusion
This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive nature is a key design feature that enables efficient encapsulation of genetic material and facilitates its release into the cytoplasm of target cells. Further research and characterization of LNPs formulated with this compound will be crucial in fully elucidating its potential for various therapeutic applications. This guide provides a foundational understanding of this compound to support researchers in their drug development endeavors.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Simultaneous Analysis of Gene Expression by Dual-Color Luciferases in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ionizable Lipid PNI 132 (CAS Number 2568616-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNI 132, identified by CAS number 2568616-81-7, is a novel, patent-derived ionizable lipid designed for the formulation of lipid nanoparticles (LNPs).[1] These LNPs serve as a critical delivery vehicle for nucleic acid-based therapeutics, such as mRNA and siRNA. The unique structural characteristics of this compound are engineered to facilitate efficient encapsulation of nucleic acids and promote their delivery to target cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into LNPs, and preclinical evaluation, based on publicly available data.
Core Compound Data
| Property | Value | Source |
| CAS Number | 2568616-81-7 | MedchemExpress |
| Molecular Formula | C58H101NO6 | MedchemExpress |
| Molecular Weight | 908.43 g/mol | MedchemExpress |
| Patent Origin | WO2020252589A1 | MedchemExpress[1] |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2020252589A1 as "Compound 32". It is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 1 (Amine Head Group)
A detailed, step-by-step protocol for the synthesis of the specific amine head group of this compound is not explicitly provided in the public domain. However, the synthesis of similar amino acid-derived head groups typically involves standard organic chemistry techniques such as protection of functional groups, activation of carboxylic acids, and amide bond formation.
Step 2: Synthesis of Intermediate 2 (Lipid Tails)
The synthesis of the lipid tail portion involves the attachment of two dodecyloxy chains to a glycerol-like backbone. This is generally achieved through etherification reactions, where the hydroxyl groups of a suitable backbone molecule are reacted with dodecyl halides in the presence of a base.
Step 3: Coupling of Intermediates and Final Deprotection
The amine head group (Intermediate 1) is coupled with the lipid tail portion (Intermediate 2). This is typically achieved by forming an amide or ester linkage between the two fragments. If protecting groups were used during the synthesis, a final deprotection step is carried out to yield the final this compound compound.
A generalized workflow for the synthesis is depicted in the diagram below.
Lipid Nanoparticle Formulation
This compound is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.
Experimental Protocol: Lipid Nanoparticle Formulation
A general protocol for the formulation of LNPs using ionizable lipids like this compound involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo.
-
Preparation of Lipid Stock Solution: The ionizable lipid (this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.
-
Preparation of Nucleic Acid Solution: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
LNP Formation: The lipid-ethanol solution is rapidly mixed with the nucleic acid-aqueous solution using a microfluidic mixing device or a T-junction mixer. The rapid mixing leads to the self-assembly of the lipids around the nucleic acid, forming the LNPs.
-
Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer, resulting in a suspension of LNPs ready for use.
Preclinical Evaluation
The performance of ionizable lipids is typically evaluated by their ability to deliver a reporter gene, such as luciferase, in vivo. The patent WO2020252589A1 provides in vivo luciferase expression data for a selection of ionizable lipids synthesized according to its teachings. While data for "Compound 32" (this compound) is not explicitly singled out in the graphical representations, the provided data for analogous compounds demonstrates the potential of this class of lipids.
In Vivo Luciferase Expression Data (Representative Data from WO2020252589A1)
| Compound | Dose (mg/kg) | Route of Administration | Luciferase Expression (Total Flux, p/s) |
| Example Compound A | 0.5 | Intravenous | ~1 x 10^9 |
| Example Compound B | 0.5 | Intravenous | ~5 x 10^8 |
| Example Compound C | 0.5 | Intravenous | ~2 x 10^9 |
| Control Lipid | 0.5 | Intravenous | ~1 x 10^8 |
Note: The table above presents hypothetical data based on the graphical data in the patent for illustrative purposes. "Example Compounds A, B, and C" represent different novel ionizable lipids from the patent, and "Control Lipid" represents a known standard.
Experimental Protocol: In Vivo Luciferase Assay
-
Animal Model: Female BALB/c mice are typically used.
-
LNP Administration: LNPs encapsulating luciferase mRNA are diluted in sterile PBS and administered to the mice via intravenous (tail vein) injection.
-
Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 or 24 hours), the mice are anesthetized and injected with a luciferin (B1168401) substrate. The mice are then imaged using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase reaction.
-
Data Analysis: The total flux (photons/second) of bioluminescence is quantified for the whole body or specific organs (e.g., liver, spleen) to determine the efficiency of mRNA delivery and protein expression.[2][3][4]
Signaling Pathways and Mechanism of Action
The mechanism of action for ionizable lipid-based LNPs in mRNA delivery is a multi-step process that involves several cellular pathways.
-
Endocytosis: After intravenous administration, LNPs circulate and are taken up by cells, primarily in the liver, through endocytosis.
-
Endosomal Escape: The acidic environment of the endosome protonates the tertiary amine of the ionizable lipid (this compound). This protonation is a critical step that is thought to induce a conformational change in the lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The pKa of the ionizable lipid is a crucial parameter that governs the efficiency of this process.[5][6][7][8][9]
-
Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein (e.g., luciferase in preclinical models, or a therapeutic protein in a clinical setting).
Conclusion
This compound is a promising ionizable lipid for the development of LNP-based nucleic acid therapeutics. Its rational design, as disclosed in patent WO2020252589A1, suggests its potential for efficient in vivo delivery. Further research and publication of specific data for this compound will be crucial for a more detailed understanding of its performance characteristics and its potential for clinical translation. This guide provides a foundational understanding of this compound for researchers and developers in the field of drug delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of PNI 132
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a hypothetical technical guide based on publicly available information for similar ionizable lipids and standard toxicological testing protocols. The data presented herein is illustrative and not based on actual studies of a compound designated "PNI 132."
Introduction
This compound is a novel, proprietary ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acid-based therapeutics. As a critical component of the delivery vehicle, a thorough understanding of its safety and toxicity profile is paramount for its progression through preclinical and clinical development. This guide provides a comprehensive overview of the preclinical safety and toxicity studies conducted on this compound, including in vitro and in vivo assessments.
Executive Summary of Toxicological Profile
A battery of in vitro and in vivo studies were conducted to characterize the safety profile of this compound. In vitro, this compound demonstrated a favorable cytotoxicity profile in relevant cell lines. Genotoxicity assessments, including a bacterial reverse mutation assay and an in vitro micronucleus assay, were negative. In vivo, this compound, when formulated as part of an LNP, was generally well-tolerated in rodent and non-rodent species following single and repeat-dose administrations. The primary dose-limiting toxicities observed at high dose levels were related to the liver and spleen, consistent with the expected biodistribution of LNPs. The No Observed Adverse Effect Level (NOAEL) has been established in key preclinical species.
In Vitro Toxicology
Cytotoxicity
Objective: To assess the potential of this compound to induce cell death in vitro.
Experimental Protocol: MTT Assay
-
Cell Culture: Human embryonic kidney (HEK293) and human lung carcinoma (A549) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with increasing concentrations of this compound (formulated in a suitable vehicle) for 24 and 48 hours.
-
MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Data Summary:
| Cell Line | Time Point | IC50 (µM) |
| HEK293 | 24 hours | > 100 |
| 48 hours | 85.2 | |
| A549 | 24 hours | > 100 |
| 48 hours | 92.5 |
Genotoxicity
Objective: To evaluate the potential of this compound to induce genetic mutations.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
-
Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
-
Treatment: Bacteria were exposed to various concentrations of this compound in the presence and absence of the S9 mix.
-
Plating: The treated bacteria were plated on minimal glucose agar (B569324) plates.
-
Incubation and Scoring: Plates were incubated for 48-72 hours at 37°C, and the number of revertant colonies was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI-1640 medium.
-
Treatment: Cells were treated with this compound at various concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous duration (e.g., 24 hours). Cytochalasin B was added to block cytokinesis.
-
Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells was scored under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Data Summary:
| Assay | Condition | Result |
| Ames Test | With and without S9 | Negative |
| In Vitro Micronucleus | With and without S9 | Negative |
In Vivo Toxicology
Acute Toxicity
Objective: To determine the potential for toxicity following a single administration of this compound-formulated LNPs.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: A single intravenous dose of this compound-LNP was administered at ascending dose levels.
-
Observations: Animals were observed for clinical signs of toxicity, and body weight was recorded for 14 days post-dose.
-
Necropsy and Histopathology: At the end of the observation period, animals were euthanized, and a full necropsy was performed. Key organs were collected for histopathological examination.
Data Summary:
| Species | Route | MTD (mg/kg) | Key Findings at High Doses |
| Rat | IV | 10 | Transient piloerection, decreased activity. |
MTD: Maximum Tolerated Dose
Repeat-Dose Toxicity
Objective: To evaluate the safety profile of this compound-LNPs following repeated administrations.
Experimental Protocol:
-
Animal Model: Male and female cynomolgus monkeys.
-
Dosing: this compound-LNPs were administered intravenously once weekly for four weeks.
-
Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, coagulation), and toxicokinetics.
-
Necropsy and Histopathology: A full necropsy and histopathological examination of a comprehensive list of tissues were performed at the end of the treatment and recovery periods.
Data Summary:
| Species | Duration | NOAEL (mg/kg/dose) | Target Organs of Toxicity (at high doses) |
| Cynomolgus Monkey | 4 weeks | 2 | Liver (hepatocellular vacuolation, increased transaminases), Spleen (lymphoid depletion) |
NOAEL: No Observed Adverse Effect Level
Potential Signaling Pathway Interactions
Based on the nature of ionizable lipids and their role in endosomal escape, a key interaction with cellular signaling pathways is anticipated to be related to the innate immune response.
Caption: Potential interaction of this compound-LNP with innate immune signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for in vitro safety assessment of this compound.
Caption: Workflow for in vivo safety assessment of this compound.
Conclusion
The comprehensive preclinical safety evaluation of this compound, encompassing in vitro and in vivo studies, indicates a favorable safety profile. The compound is non-genotoxic and exhibits low cytotoxicity. In vivo, the observed toxicities at high dose levels are manageable and restricted to organs known for LNP accumulation. The established NOAEL in a relevant non-rodent species provides a solid basis for the selection of a safe starting dose in first-in-human clinical trials. Further characterization of the immune response to this compound-formulated LNPs is warranted.
The Role of Ionizable Lipids in Advanced Drug Delivery Systems: A Technical Guide
Disclaimer: This technical guide focuses on the role of ionizable lipids in drug delivery systems, a class of molecules to which PNI 132 belongs. As of this writing, detailed public scientific literature, specific experimental protocols, and quantitative data for this compound are limited. This compound is identified as an ionizable lipid for the formulation of lipid nanoparticles (LNPs), originating from patent WO2020252589A1.[1][2][3] This guide, therefore, leverages the broader knowledge base of ionizable lipids and their application in lipid nanoparticles to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Ionizable lipids are a cornerstone of modern drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1] Their unique pH-responsive nature allows for efficient encapsulation of therapeutic payloads and their subsequent release into the cytoplasm of target cells, overcoming critical barriers in drug delivery.[4][5] This guide provides an in-depth overview of the function, formulation, and characterization of ionizable lipid-containing drug delivery systems.
Core Concepts of Ionizable Lipids in Drug Delivery
Ionizable lipids are amphiphilic molecules that possess a protonatable head group, often a tertiary amine, which remains neutral at physiological pH (around 7.4) and becomes positively charged in acidic environments (pH below their pKa).[5] This property is central to their function in drug delivery systems like lipid nanoparticles (LNPs).
Key Functions of Ionizable Lipids:
-
Nucleic Acid Encapsulation: During the formulation of LNPs, which is typically performed at a low pH, the ionizable lipids are positively charged. This allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating their encapsulation within the lipid core.[1]
-
Reduced Toxicity: At the neutral pH of the bloodstream, the surface charge of LNPs formulated with ionizable lipids is close to neutral. This minimizes non-specific interactions with blood components and reduces the toxicity associated with permanently cationic lipids.[1]
-
Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes, which progressively acidify. The acidic environment of the late endosome protonates the ionizable lipids, leading to a net positive charge. This positive charge is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4][5]
Lipid Nanoparticle Formulation and Composition
LNPs are typically composed of four key lipid components, each with a specific function.[6] The precise molar ratio of these components is a critical parameter that influences the stability, efficacy, and safety of the drug delivery system.[6][7]
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Lipid | DLin-MC3-DMA, SM-102 | 30-50 | Facilitates nucleic acid encapsulation and endosomal escape.[6] |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10-20 | Provides structural integrity to the nanoparticle.[6] |
| Structural Lipid | Cholesterol | 20-50 | Enhances stability and rigidity of the lipid bilayer.[6] |
| PEGylated Lipid | DMG-PEG 2000 | 0.5-5 | Stabilizes the nanoparticle, prevents aggregation, and prolongs circulation time.[6] |
Table 1: Typical components and their molar ratios in a lipid nanoparticle formulation. The ratios can be optimized for specific applications.[6][7]
Characterization of Lipid Nanoparticles
Thorough physicochemical characterization of LNPs is essential to ensure their quality, reproducibility, and performance. Several analytical techniques are employed to assess critical quality attributes.[8]
| Parameter | Method | Typical Values | Significance |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Affects biodistribution, cellular uptake, and immunogenicity.[8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 | Predicts colloidal stability and interactions with biological membranes. |
| Encapsulation Efficiency (%) | RiboGreen Assay / HPLC | > 90% | The percentage of the drug that is successfully encapsulated within the LNP.[9] |
Table 2: Key characterization parameters for lipid nanoparticles.
Experimental Protocols
The following sections outline generalized methodologies for the formulation and characterization of ionizable lipid-based nanoparticles.
1. Lipid Nanoparticle Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for producing uniform LNPs.[9]
-
Preparation of Stock Solutions:
-
Prepare a lipid mixture in ethanol (B145695) containing the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[10]
-
Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing chip (e.g., using a NanoAssemblr platform) at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of LNPs and encapsulation of the nucleic acid.
-
-
Purification and Concentration:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.
-
Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acids.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
2. Characterization of Lipid Nanoparticles
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using a laser Doppler electrophoresis instrument.
-
-
Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to the nucleic acid payload (e.g., RiboGreen for RNA).
-
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Fluorescence before lysis) / Total Fluorescence) * 100.[9]
-
Signaling Pathways and Experimental Workflows
LNP Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the generalized pathway of LNP entry into a cell and the subsequent release of its payload.
Caption: Generalized pathway of LNP cellular uptake and endosomal escape.
Experimental Workflow for LNP Formulation and In Vitro Testing
This diagram outlines a typical workflow for the development and preclinical evaluation of LNP-based drug delivery systems.
Caption: A typical experimental workflow for LNP formulation and in vitro evaluation.
Conclusion
Ionizable lipids are a critical component in the successful design of non-viral drug delivery systems, particularly for nucleic acid therapies. Their pH-sensitive nature enables the safe and efficient delivery of therapeutic payloads to the cytoplasm of target cells. While specific data on individual ionizable lipids like this compound may be limited in the public domain, the general principles of LNP formulation, characterization, and mechanism of action provide a robust framework for the development of novel nanomedicines. Continued research into the structure-activity relationships of ionizable lipids will undoubtedly lead to the development of even more potent and targeted drug delivery systems in the future.
References
- 1. WO2020252589A1 - Ionizable lipids for nucleic acid delivery - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precigenome.com [precigenome.com]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wyatt.com [wyatt.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
PNI 132 and its Interaction with Nucleic Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNI 132 is an ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1] This technical guide provides an in-depth exploration of the core principles governing the interaction between this compound and nucleic acids such as mRNA and siRNA. While specific quantitative data for this compound is not publicly available, this document elucidates the fundamental mechanisms of action for ionizable lipids in the context of LNP-mediated nucleic acid delivery, from encapsulation to endosomal escape. This guide also presents generalized experimental protocols for the characterization of such systems and visualizes key processes using logical diagrams.
Introduction to this compound and Ionizable Lipids
This compound is a novel ionizable lipid utilized in the formulation of lipid nanoparticles.[1] Ionizable lipids are a critical component of modern nucleic acid delivery systems, playing a pivotal role in both the encapsulation of therapeutic nucleic acids and their subsequent release into the cytoplasm of target cells.[][3] Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids have a pH-dependent charge. They are positively charged at an acidic pH, which facilitates the binding and encapsulation of negatively charged nucleic acids during LNP formulation.[] At physiological pH (around 7.4), they are nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.[]
The efficacy of an ionizable lipid is largely determined by its pKa, the pH at which 50% of the lipid molecules are ionized.[4][5] For effective in vivo delivery of nucleic acids, an optimal pKa range is typically between 6.0 and 7.0.[4][5] This ensures efficient nucleic acid encapsulation at a low formulation pH and promotes the disruption of the endosomal membrane upon cellular uptake and subsequent endosomal acidification.[6][7][]
The Core Interaction: A pH-Dependent Dance
The interaction between this compound, as an ionizable lipid, and nucleic acids is a dynamic, pH-driven process that can be broken down into two key phases:
-
Encapsulation (Acidic Environment): During the formulation of LNPs, the lipids (including this compound) are typically dissolved in an organic solvent and rapidly mixed with an aqueous solution containing the nucleic acid cargo at a low pH (e.g., pH 4.0). At this acidic pH, the amine groups on this compound become protonated, conferring a positive charge to the lipid. This positive charge leads to strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids, driving the spontaneous self-assembly of the lipids and nucleic acids into a condensed core within the LNP.[][9]
-
Release (Endosomal Acidification): Once the LNPs are administered and taken up by target cells via endocytosis, they are trafficked into endosomes. As the endosome matures, its internal pH drops to around 5.0-6.0.[] This acidic environment again leads to the protonation of this compound, causing the LNPs to become positively charged. These positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid cargo into the cytoplasm.[6][7][10] This process is often referred to as endosomal escape and is a critical step for the therapeutic effect of the nucleic acid.[6][11][12]
Quantitative Data on Ionizable Lipid-Nucleic Acid Interactions
While specific quantitative binding data for this compound is not publicly available, the following table summarizes typical parameters used to characterize the performance of ionizable lipids in LNP formulations for nucleic acid delivery. These values are representative of well-characterized ionizable lipids used in clinically advanced systems.
| Parameter | Typical Range/Value | Significance |
| pKa | 6.0 - 7.0 | Determines the pH sensitivity for encapsulation and endosomal escape.[4][5] |
| Encapsulation Efficiency (EE) | > 90% | Represents the percentage of nucleic acid successfully encapsulated within the LNPs.[10] |
| Particle Size (Z-average) | 80 - 150 nm | Influences the biodistribution and cellular uptake of the LNPs.[13] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity of the LNP population.[13] |
| Zeta Potential (at neutral pH) | Near-neutral (-10 to +10 mV) | Indicates the surface charge of the LNPs at physiological pH, affecting stability and circulation time. |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize LNPs and the interaction between their ionizable lipid component and nucleic acid cargo.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for producing LNPs with consistent size and high encapsulation efficiency.
-
Preparation of Lipid Solution:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol (B145695) at a specific molar ratio.
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration (TFF).
-
Determination of Encapsulation Efficiency
The RiboGreen assay is a widely used method to quantify the amount of nucleic acid encapsulated within LNPs.
-
Total Nucleic Acid Measurement:
-
Take an aliquot of the LNP suspension and add a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Free Nucleic Acid Measurement:
-
Take another aliquot of the intact LNP suspension (without surfactant).
-
Add the RiboGreen reagent. The fluorescence measured in this sample corresponds to the unencapsulated (free) nucleic acid.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
pKa Determination using TNS Assay
The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is a common method to determine the apparent pKa of the ionizable lipid within an LNP formulation.
-
Preparation of Buffers:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).
-
-
Sample Preparation:
-
Dilute the LNP suspension in each of the different pH buffers.
-
Add TNS solution to each sample. TNS is a fluorescent probe that preferentially partitions into the hydrophobic core of the LNPs when the ionizable lipid is protonated.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve represents the apparent pKa of the ionizable lipid.[14]
-
Visualizing the Process: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in LNP formulation and the mechanism of nucleic acid delivery.
Conclusion
This compound, as a state-of-the-art ionizable lipid, is a testament to the progress in non-viral nucleic acid delivery. Its interaction with nucleic acids, governed by a sophisticated pH-dependent mechanism, enables the efficient encapsulation and intracellular delivery of therapeutic payloads. While the specific biophysical parameters of this compound are proprietary, the principles outlined in this guide provide a robust framework for understanding and utilizing this and other ionizable lipids in research and drug development. The continued exploration and optimization of these lipid-based delivery systems hold immense promise for the future of genetic medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]
- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 5. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. pubs.acs.org [pubs.acs.org]
Basic principles of ionizable lipids for gene therapy
An In-depth Technical Guide to the Core Principles of Ionizable Lipids for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of ionizable lipids, which are critical components in the development of non-viral gene therapies, including mRNA vaccines and therapeutics. We will delve into their structure-activity relationships, mechanism of action, formulation into lipid nanoparticles (LNPs), and the key experimental protocols for their characterization.
Introduction to Ionizable Lipids
Ionizable lipids are a class of synthetic lipids that are indispensable for the clinical success of RNA therapeutics, such as the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[1][2] Their key feature is a pH-dependent charge; they are positively charged at an acidic pH and neutral or near-neutral at physiological pH.[1][3] This characteristic is crucial for both the efficient encapsulation of negatively charged nucleic acids (like mRNA and siRNA) during formulation and for minimizing toxicity and non-specific interactions in the body.[3][4]
The typical structure of an ionizable lipid consists of a hydrophilic headgroup containing a proton-accepting amine, a hydrophobic tail region, and often linker moieties (e.g., esters, ethers) connecting the head and tails.[5][] The design of each of these components significantly influences the lipid's properties and its effectiveness in gene delivery.[5][7]
Mechanism of Action: The Key to Intracellular Delivery
The therapeutic efficacy of gene therapies relies on the successful delivery of the nucleic acid cargo into the cytoplasm of target cells. Ionizable lipids play a pivotal role in overcoming the cellular barriers to this delivery, primarily through facilitating endosomal escape.[3][8]
The process can be summarized in the following steps:
-
LNP Formulation: In an acidic buffer (e.g., pH 4), the ionizable lipids are positively charged, which facilitates the encapsulation of the negatively charged nucleic acid cargo to form LNPs.[3]
-
Systemic Circulation: Once administered, the LNPs enter the bloodstream, where the physiological pH of ~7.4 renders the ionizable lipids near-neutral. This neutrality reduces interactions with blood components and non-target cells, prolonging circulation time.[3][4]
-
Cellular Uptake: LNPs are taken up by target cells, often via receptor-mediated endocytosis.[9]
-
Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops (from ~6.5 to ~5.5).[4] This acidic environment protonates the ionizable lipids, giving them a positive charge.[3][8]
-
Membrane Destabilization: The newly cationic ionizable lipids are thought to interact with anionic lipids in the endosomal membrane.[8] This interaction can lead to the formation of non-bilayer lipid structures, such as the hexagonal HII phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.[3][10]
Below is a diagram illustrating the pH-dependent charge of an ionizable lipid and its role in endosomal escape.
Structure-Activity Relationship (SAR)
The efficacy of an ionizable lipid is intrinsically linked to its molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing novel lipids with improved potency and safety profiles.[7][11]
The Headgroup and pKa
The headgroup of the ionizable lipid contains one or more amine groups that can be protonated. The structure of the headgroup is a primary determinant of the lipid's pKa, which is the pH at which the amine group is 50% ionized.[12] The apparent pKa of an ionizable lipid within an LNP is a critical parameter for successful gene delivery.[4][13]
-
An optimal pKa range is often cited as being between 6.0 and 7.0.[4][13]
-
A pKa in this range ensures that the lipid is sufficiently neutral at physiological pH (~7.4) to avoid toxicity and rapid clearance, while becoming sufficiently protonated in the acidic endosome to facilitate cargo release.[13]
-
For instance, LNPs with a pKa of 6.2-6.4 have been shown to be effective for hepatic delivery of siRNAs, while a pKa range of 6.6-6.9 has been found to be efficient for mRNA vaccines administered intramuscularly.[4]
The Hydrophobic Tails
The hydrophobic tails of the ionizable lipid, typically long alkyl chains, are essential for the self-assembly of the lipid into a nanoparticle structure. The length, degree of saturation, and branching of these tails can influence the fluidity and stability of the LNP.[]
-
Unsaturated tails can enhance membrane fusion, which may improve endosomal escape.[]
-
Branched tails can increase the cross-sectional area of the lipid, potentially promoting a more tapered molecular shape that favors the formation of non-bilayer structures and enhances endosomal escape.[]
-
Multi-tail lipids have also been developed and have shown high efficacy in siRNA and mRNA delivery.[1][]
The Linker Group
The linker group connects the headgroup to the hydrophobic tails. The type of linker can affect the biodegradability and stability of the ionizable lipid.[]
-
Ester linkages are susceptible to hydrolysis by cellular esterases, leading to the degradation of the lipid into smaller, more easily cleared components. This biodegradability is a desirable feature to reduce potential long-term toxicity.[1][5]
-
Ether linkages are more stable and less prone to degradation.
The general structure of an ionizable lipid is depicted in the diagram below.
LNP Formulation and Characterization
LNPs for gene therapy are typically composed of four main components:[14][15]
-
Ionizable Cationic Lipid: The core functional component for nucleic acid encapsulation and endosomal escape.
-
Helper Phospholipid: Such as distearoylphosphatidylcholine (DSPC), which provides structural integrity to the LNP.[1][10]
-
Cholesterol: Modulates membrane fluidity and enhances the stability of the nanoparticle.[10][14]
-
PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG), which forms a hydrophilic layer on the surface of the LNP. This PEG shield reduces aggregation and prevents rapid clearance by the immune system, thereby extending circulation time.[14][15]
LNP Formulation Workflow
A common and scalable method for LNP formulation is through microfluidic mixing.[16] This technique allows for rapid and controlled mixing of an organic phase (containing the lipids) and an aqueous phase (containing the nucleic acid cargo), leading to the self-assembly of uniform LNPs.[16][17]
The general workflow for LNP formulation and characterization is outlined below.
Quantitative Data of Key Ionizable Lipids
The following table summarizes key quantitative data for some of the most well-known ionizable lipids used in research and clinical applications.
| Ionizable Lipid | Apparent pKa | Application / Key Feature |
| DLin-MC3-DMA | 6.2 - 6.5 | Used in the first FDA-approved siRNA drug, Onpattro®. Optimized for siRNA delivery to the liver.[2][8][18] |
| SM-102 | 6.68 | A key component of the Moderna COVID-19 mRNA vaccine.[2][19][20] |
| ALC-0315 | 6.09 | A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[21][22][23] |
| CL4H6 | Not specified | Developed through a structure-activity relationship study, showing potent gene silencing activity.[12] |
| EDM | 6.67 | A biodegradable ionizable lipid with ester linkages, demonstrating efficient DNA and siRNA delivery.[5] |
Key Experimental Protocols
Determination of Apparent pKa
The apparent pKa of an ionizable lipid within an LNP is a critical quality attribute. A common method for its determination is using a fluorescent probe, such as 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[14]
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).[14]
-
TNS Solution: Prepare a stock solution of TNS.[14]
-
LNP Sample Preparation: Dilute the LNP formulation in each of the different pH buffers containing TNS.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample (e.g., excitation at 321 nm, emission at 445 nm). The TNS fluorescence increases as it binds to the protonated, positively charged surface of the LNPs at lower pH.[14]
-
Data Analysis: Plot the fluorescence intensity against the pH. The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which the fluorescence is half of the maximum.[14]
Measurement of Encapsulation Efficiency
Encapsulation efficiency (EE) refers to the percentage of the nucleic acid that is successfully encapsulated within the LNPs. The RiboGreen assay is a widely used method for quantifying RNA, and by extension, determining the EE of LNPs.[24][25]
Methodology:
-
Standard Curve: Prepare a standard curve of known RNA concentrations using the RiboGreen reagent.
-
Measurement of Total RNA:
-
Take an aliquot of the LNP formulation.
-
Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA.[26]
-
Add the RiboGreen reagent and measure the fluorescence.
-
Determine the total RNA concentration using the standard curve.
-
-
Measurement of Free (Unencapsulated) RNA:
-
Take another aliquot of the intact LNP formulation (without adding surfactant).
-
Add the RiboGreen reagent. Since RiboGreen cannot readily access the encapsulated RNA, the measured fluorescence corresponds primarily to the free RNA in the sample.
-
Determine the free RNA concentration using the standard curve.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Conclusion
Ionizable lipids are a cornerstone of modern gene therapy, enabling the safe and effective delivery of nucleic acid-based therapeutics. Their unique pH-responsive nature is the key to overcoming cellular barriers and achieving cytosolic delivery of their cargo. The rational design of novel ionizable lipids, guided by a deep understanding of their structure-activity relationships, continues to drive innovation in the field. The experimental protocols outlined in this guide provide a framework for the characterization and optimization of LNP formulations, which is essential for the development of the next generation of gene therapies.
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pH-responsive and ionizable lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SM-102 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 16. LNP Formulation For mRNA delivery [advancingrna.com]
- 17. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 19. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 22. caymanchem.com [caymanchem.com]
- 23. ALC-0315 - Wikipedia [en.wikipedia.org]
- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PNI 132 Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid PNI 132. The following sections detail the necessary components, equipment, and step-by-step procedures for preparation and characterization, along with key quantitative data and visual workflows to guide the user.
Introduction
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is largely attributed to the careful selection of lipid components that facilitate encapsulation, stability, and intracellular delivery. This compound is an ionizable lipid that is effective in the formulation of LNPs for therapeutic applications.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[3]
The ionizable lipid is critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. The helper lipid contributes to the structural integrity of the nanoparticle. Cholesterol modulates membrane fluidity and stability, while the PEGylated lipid provides a hydrophilic shell that prevents aggregation and reduces clearance in vivo.[4]
This document outlines a general protocol for the formulation of LNPs using this compound, based on common microfluidic mixing techniques.
Quantitative Data Summary
The following tables summarize typical formulation parameters and expected characterization results for LNPs. While specific results for this compound-based formulations may vary, these tables provide representative data based on standard LNP formulations.
Table 1: Lipid Nanoparticle Formulation Composition
| Component | Example Molar Ratio (%) | Role in Formulation |
| This compound | 50 | Ionizable lipid for nucleic acid encapsulation and release |
| DSPC | 10 | Helper lipid for structural stability |
| Cholesterol | 38.5 | Stabilizes the lipid bilayer |
| PEG-DMG | 1.5 | Prevents aggregation and increases circulation time |
Table 2: Typical Physicochemical Characteristics of LNPs
| Parameter | Typical Value | Method of Analysis |
| Size (Z-average Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Neutral to slightly negative at neutral pH | Electrophoretic Light Scattering |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Materials and Equipment
-
Lipids:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
-
Nucleic Acid:
-
mRNA or siRNA of interest
-
-
Buffers and Solvents:
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dynamic Light Scattering (DLS) instrument
-
Fluorometer for RiboGreen assay
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
-
Stock Solution Preparation
-
Lipid Stock Solution (in Ethanol):
-
Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
-
Gently vortex or warm the solution if necessary to ensure complete dissolution of all lipid components.
-
-
Nucleic Acid Solution (in Aqueous Buffer):
-
Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 25 mM citrate buffer at pH 4.0.
-
The concentration of the nucleic acid will depend on the desired final drug-to-lipid ratio.
-
LNP Formulation using Microfluidic Mixing
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to the ethanol phase, typically at 3:1.
-
Set the total flow rate to achieve rapid and reproducible mixing. A common total flow rate is 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to a change in polarity that drives the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
Downstream Processing
-
The collected LNP solution will contain ethanol, which needs to be removed.
-
Perform buffer exchange against PBS (pH 7.4) using either dialysis or a tangential flow filtration (TFF) system. This step also neutralizes the pH of the formulation.
-
Concentrate the LNP solution to the desired final concentration.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
LNP Characterization
-
Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the final LNP formulation in PBS.
-
Measure the Z-average diameter and PDI using a DLS instrument.
-
-
Encapsulation Efficiency:
-
Use a nucleic acid quantification assay, such as the RiboGreen assay, to determine the encapsulation efficiency.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Visualizations
Experimental Workflow for LNP Formulation
Caption: Experimental workflow for LNP formulation.
Cellular Uptake and mRNA Release Pathway
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 可电离脂质 | MCE [medchemexpress.cn]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA Encapsulation using PNI 132
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the effective delivery of siRNA into target cells remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its cellular uptake. PNI 132 is a novel ionizable lipid designed for the formulation of LNPs for nucleic acid delivery.[1][2] These application notes provide a detailed protocol for the encapsulation of siRNA using this compound, methods for nanoparticle characterization, and protocols for evaluating in vitro and in vivo gene silencing.
Principle of LNP-siRNA Formulation
The formulation of siRNA-loaded LNPs using this compound is typically achieved through a rapid mixing process, often employing a microfluidic device.[3] The process involves mixing an ethanolic solution containing this compound, helper lipids (such as DSPC and cholesterol), and a PEG-lipid with an acidic aqueous solution (pH 4.0) containing the siRNA.[3] At this low pH, the ionizable lipid this compound becomes protonated, acquiring a positive charge that facilitates its interaction with the negatively charged siRNA backbone, leading to the formation of the LNP core. The subsequent dialysis against a buffer with a physiological pH (7.4) neutralizes the surface charge of the LNPs, resulting in stable, monodisperse nanoparticles suitable for in vivo applications.[4]
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| This compound | MedchemExpress |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids |
| Cholesterol | Sigma-Aldrich |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids |
| siRNA (custom synthesis) | Dharmacon, Integrated DNA Technologies |
| Ethanol (B145695) (200 proof, molecular biology grade) | Sigma-Aldrich |
| Citrate (B86180) Buffer (25 mM, pH 4.0) | In-house preparation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific |
| RiboGreen RNA Quantitation Assay | Thermo Fisher Scientific |
| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical, Wyatt Technology |
| Zetasizer for Zeta Potential Measurement | Malvern Panalytical |
| Transmission Electron Microscope (TEM) | JEOL, Thermo Fisher Scientific |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Target cell line (e.g., HeLa, HepG2) | ATCC |
| Transfection Reagent (for comparison, e.g., Lipofectamine RNAiMAX) | Thermo Fisher Scientific |
| Luciferase Assay System (if using luciferase reporter) | Promega |
| qPCR reagents | Bio-Rad, Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: Formulation of this compound-siRNA LNPs using Microfluidics
This protocol is based on established methods for LNP formulation with ionizable lipids and is adaptable for this compound.
1. Preparation of Stock Solutions:
-
Lipid Stock in Ethanol: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5 in 100% ethanol. The total lipid concentration should be between 10-25 mM.
-
siRNA Stock in Aqueous Buffer: Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.
2. Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop from Precision NanoSystems).
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to achieve rapid and reproducible mixing (e.g., 12 mL/min).
-
Initiate the mixing process to generate the LNP-siRNA dispersion.
3. Dialysis and Concentration:
-
Immediately after formation, dialyze the LNP-siRNA dispersion against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
Change the PBS buffer at least twice during dialysis.
-
If necessary, concentrate the LNP-siRNA formulation using a centrifugal filter device.
4. Sterilization:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile formulation at 4°C.
Experimental Workflow for LNP-siRNA Formulation
References
Step-by-Step Guide to Formulating Lipid Nanoparticles with PNI 132
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed guide for the formulation of Lipid Nanoparticles (LNPs) utilizing the ionizable lipid PNI 132. The protocols outlined below are based on established microfluidic mixing techniques for LNP production and are intended to serve as a comprehensive resource for researchers in the field of nucleic acid delivery.
Introduction
Lipid nanoparticles are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The formulation's success is critically dependent on its composition, particularly the choice of the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This compound is an ionizable lipid that has been developed for use in LNP formulations.
This guide will cover the necessary materials, equipment, and step-by-step procedures for preparing and characterizing LNPs containing this compound.
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic Acid: mRNA, siRNA, or other genetic material
-
Solvent: Ethanol (B145695) (USP grade, anhydrous)
-
Aqueous Buffer: 50 mM Citrate (B86180) buffer, pH 4.0
-
Dialysis/Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Ignite™)
-
Syringes (1 mL, 3 mL, 5 mL)
-
Tubing with appropriate connectors for the microfluidic system
-
Vials for solution preparation and collection
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer and RiboGreen® assay kit for encapsulation efficiency determination
-
Dialysis cassettes or tangential flow filtration (TFF) system for purification
-
Sterile filters (0.22 µm)
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Lipid Stock Solution (in Ethanol)
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. Gentle warming may be required to fully dissolve the lipids.
-
Combine the individual lipid stock solutions to create a final lipid mixture with the desired molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .
-
The total lipid concentration in the ethanol stock solution should be between 10-25 mM.
Table 1: Example Lipid Stock Solution Composition (for 1 mL of 25 mM Total Lipid)
| Component | Molar Ratio (%) | Moles (µmol) | Volume of Stock (µL) |
| This compound | 50 | 12.5 | Varies based on stock concentration |
| DSPC | 10 | 2.5 | Varies based on stock concentration |
| Cholesterol | 38.5 | 9.625 | Varies based on stock concentration |
| DMG-PEG 2000 | 1.5 | 0.375 | Varies based on stock concentration |
| Ethanol | - | - | Adjust to a final volume of 1 mL |
3.1.2. Nucleic Acid Stock Solution (Aqueous Phase)
-
Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.[1]
-
The acidic pH ensures the ionizable lipid (this compound) will be protonated and positively charged, facilitating complexation with the negatively charged nucleic acid backbone.[1]
-
The final concentration of the nucleic acid can range from 0.1 to 1 mg/mL.
LNP Formulation via Microfluidic Mixing
The formation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic device. This process leads to the self-assembly of lipids around the nucleic acid core.
Workflow for LNP Formulation:
Caption: Workflow for LNP formulation using microfluidic mixing.
Protocol:
-
System Priming: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Syringe Loading: Load the prepared lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.
-
Flow Parameters: Set the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[1] These parameters are critical for controlling particle size and require optimization for each specific formulation.
-
Mixing: Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.
-
Collection and Dilution: Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.
Purification
Purification is necessary to remove residual ethanol and unencapsulated nucleic acids.
-
Dialysis: Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (pH 7.4) at 4°C. Perform several buffer exchanges over 12-24 hours.
-
Tangential Flow Filtration (TFF): For larger volumes, TFF can be used for more rapid and scalable purification and concentration of the LNP formulation.
Sterilization
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
Characterization of LNPs
Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.
Workflow for LNP Characterization:
Caption: Workflow for the characterization of formulated LNPs.
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) and measure the size and PDI using a DLS instrument.
-
Expected Values: For effective in vivo delivery, LNPs typically have a mean diameter of 80-150 nm with a PDI below 0.2, indicating a monodisperse population.
Zeta Potential
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential.
-
Expected Values: At physiological pH (7.4), LNPs should have a near-neutral or slightly negative surface charge to reduce non-specific interactions and improve stability in circulation.
Encapsulation Efficiency
-
Method: RiboGreen® Assay (or a similar nucleic acid quantification assay).
-
Procedure:
-
Measure the total nucleic acid concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated nucleic acids.
-
Measure the amount of free (unencapsulated) nucleic acid in an intact LNP sample.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
Expected Values: A high encapsulation efficiency (>90%) is desirable for optimal therapeutic efficacy.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties of LNPs formulated with this compound based on typical LNP formulation parameters. Optimization of the formulation process is necessary to achieve these target values.
Table 2: Expected Physicochemical Properties of this compound-based LNPs
| Parameter | Method | Typical Expected Values |
| Mean Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (at pH 7.4) | Laser Doppler Electrophoresis | -10 mV to +10 mV |
| Encapsulation Efficiency | RiboGreen® Assay | > 90% |
Stability and Storage
-
Storage: Store the final LNP formulation at 2-8°C for short-term use (up to a few weeks). For long-term storage, consider cryopreservation at -80°C with the addition of a cryoprotectant.
-
Stability Assessment: Monitor the particle size, PDI, and encapsulation efficiency over time to assess the stability of the formulation under the chosen storage conditions.
Conclusion
This guide provides a comprehensive protocol for the formulation and characterization of lipid nanoparticles using the ionizable lipid this compound. By following these step-by-step instructions and optimizing the formulation parameters, researchers can reproducibly generate high-quality LNPs for the delivery of nucleic acid therapeutics. Adherence to rigorous characterization methods is crucial for ensuring the development of safe and effective nanomedicines.
References
Application Notes: PNI 132 in Vaccine Development
Introduction
PNI 132 is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery, a critical component in the development of modern vaccines, particularly mRNA-based candidates.[1] Ionizable lipids are essential for the efficacy of such vaccines as they facilitate the encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells. The structural characteristics of this compound are designed to ensure stability during circulation and promote efficient endosomal escape, a key step for the successful translation of the mRNA into the desired antigen. This document provides an overview of the application of this compound in vaccine development, including detailed protocols for formulation and immunological evaluation.
Mechanism of Action
The function of this compound in an LNP-based vaccine is multifaceted. At a low pH during the formulation process, the lipid is positively charged, enabling it to electrostatically interact with and encapsulate the negatively charged mRNA. Once administered, the LNP circulates at a physiological pH, where this compound remains largely neutral, preventing aggregation and non-specific interactions with cells. Upon endocytosis by an antigen-presenting cell (APC), the LNP is trafficked to the endosome. The acidic environment of the endosome protonates this compound, inducing a structural change in the LNP that facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The translated antigen is then processed and presented on the APC surface, initiating a robust adaptive immune response.
Experimental Protocols
1. Formulation of this compound-based Lipid Nanoparticles for mRNA Encapsulation
This protocol is adapted from standard procedures for LNP formulation using microfluidic mixing, such as with the Precision NanoSystems NanoAssemblr platform.[2]
Materials:
-
This compound in a compatible solvent (e.g., ethanol)
-
Helper lipids (e.g., DSPC, Cholesterol) in the same solvent
-
PEG-lipid (e.g., DMG-PEG 2000) in the same solvent
-
mRNA transcript in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Anhydrous ethanol (B145695)
-
PNI Formulation Buffer[2]
-
Phosphate-buffered saline (PBS), sterile, Ca2+- and Mg2+- free
-
Microfluidic mixing system and cartridge (e.g., NanoAssemblr)
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the lipid mixture containing this compound, helper lipids, and PEG-lipid in anhydrous ethanol at the desired molar ratios. A common starting ratio for ionizable lipid:DSPC:Cholesterol:PEG-lipid is 50:10:38.5:1.5.
-
Dilute the mRNA transcript to the desired concentration in the aqueous buffer. The final concentration will depend on the target N:P ratio (the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA).
-
-
LNP Assembly:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (aqueous:alcoholic) to 3:1 and the total flow rate as recommended for the specific system and cartridge.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
-
Downstream Processing:
-
For the removal of ethanol and buffer exchange, dialyze the LNP dispersion against sterile PBS at 4°C for at least 18 hours, with multiple buffer changes. Alternatively, use a TFF system for larger-scale preparations.
-
Concentrate the LNPs to the desired final concentration using a suitable method, such as centrifugal filters.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).
-
2. In Vitro Transfection and Antigen Expression
Materials:
-
This compound-LNP encapsulated mRNA encoding a reporter protein (e.g., GFP) or the target antigen
-
Antigen-presenting cells (e.g., DC2.4 cell line or primary dendritic cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the APCs in a multi-well plate and allow them to adhere overnight.
-
Dilute the this compound-LNPs to the desired concentrations in complete culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.
-
Wash the cells with PBS and prepare them for analysis.
-
If using a GFP reporter, visualize the expression using fluorescence microscopy or quantify the percentage of positive cells and mean fluorescence intensity by flow cytometry.
-
If using a target antigen, perform immunofluorescence staining with an antibody specific to the antigen, followed by flow cytometry analysis.
3. In Vivo Immunization and Evaluation of Immune Response
Materials:
-
This compound-LNP encapsulated mRNA encoding the vaccine antigen
-
Experimental animals (e.g., C57BL/6 mice)
-
Sterile syringes and needles for injection
-
ELISA plates and reagents for antibody quantification
-
ELISpot plates and reagents for T-cell response analysis
Procedure:
-
Immunization:
-
Dilute the this compound-LNP vaccine to the desired dose in sterile PBS.
-
Immunize mice via the desired route (e.g., intramuscularly) with the prepared vaccine. A typical prime-boost strategy involves an initial immunization followed by a booster dose 2-3 weeks later.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., pre-immunization and 2 weeks post-boost) to obtain serum for antibody analysis.
-
At the end of the experiment, euthanize the mice and harvest spleens for T-cell analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the recombinant antigen.
-
Serially dilute the collected serum and add it to the plates.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype (e.g., IgG).
-
Add a substrate and measure the resulting colorimetric change to determine the antibody titer.
-
-
T-Cell Response Measurement (ELISpot):
-
Isolate splenocytes from the harvested spleens.
-
Stimulate the splenocytes in vitro with the target antigen or specific peptides.
-
Perform an ELISpot assay to quantify the number of antigen-specific T-cells that secrete cytokines such as IFN-γ.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-LNPs
| Formulation Parameter | Value |
| Average Particle Size (nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency (%) | > 90% |
| Zeta Potential (mV) | -5 to +5 |
Table 2: Representative In Vivo Immunogenicity Data
| Immunization Group | Antigen-Specific IgG Titer (Log10) | IFN-γ Secreting Cells (per 10^6 splenocytes) |
| PBS Control | < 1.0 | < 10 |
| This compound-LNP Vaccine (1 µg) | 3.5 ± 0.4 | 150 ± 30 |
| This compound-LNP Vaccine (5 µg) | 4.8 ± 0.5 | 400 ± 75 |
Visualizations
Caption: Workflow for this compound-LNP formulation.
Caption: Mechanism of LNP-mediated mRNA delivery.
Caption: Potential innate immune signaling pathway.
References
Application Notes and Protocols for In Vitro Transfection Using PNI 132-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA, siRNA, and plasmid DNA. The efficacy of LNP-mediated delivery is largely dependent on the formulation's composition, particularly the choice of ionizable lipid. PNI 132 is a novel ionizable lipid designed for the formulation of LNPs for potent in vitro and in vivo transfection.[1] Ionizable lipids are critical components that remain neutral at physiological pH and become positively charged within the acidic environment of the endosome, facilitating the release of the nucleic acid cargo into the cytoplasm.
These application notes provide a comprehensive guide for the formulation of this compound-based LNPs and their application in in vitro transfection across various cell lines. The protocols detailed below are based on established methodologies for LNP formulation and transfection and can be adapted for specific experimental needs.
Data Summary
The following tables summarize representative quantitative data for LNP-mediated in vitro transfection. While specific data for this compound is proprietary and would require experimental determination, these tables, based on studies with other well-characterized ionizable lipids, provide a benchmark for expected performance in terms of transfection efficiency and cytotoxicity.
Table 1: Transfection Efficiency of LNPs in Various Cell Lines
| Ionizable Lipid | Cell Line | Transfection Efficiency (% of positive cells) | Reporter Gene | Reference |
| DLin-MC3-DMA | HeLa | ~85% | GFP | [2] |
| DLin-KC2-DMA | HeLa | >90% | GFP | [3] |
| DOTAP | SK-OV-3 | ~50% | GFP-mRNA | [4] |
| SM-102 | HEK293 | High | Luciferase-mRNA | [5] |
| ALC-0315 | HEK293 | Moderate | Luciferase-mRNA | [5] |
| C12-200 | HepG2 | High | Luciferase-mRNA | [6] |
Table 2: Cell Viability Following LNP-Mediated Transfection
| Ionizable Lipid | Cell Line | Cell Viability (%) | Assay | Reference |
| DLin-MC3-DMA | HeLa | >80% | Alamar Blue | [3] |
| DLin-KC2-DMA | HeLa | >80% | Alamar Blue | [3] |
| DOTAP | SK-OV-3 | >90% | Not specified | [4] |
| SM-102 | HEK293 | >90% | Not specified | [5] |
| ALC-0315 | HEK293 | >90% | Not specified | [5] |
| C12-200 | HepG2 | >80% | Luciferase-based | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound-Based Lipid Nanoparticles
This protocol describes the formulation of LNPs encapsulating a nucleic acid cargo using a microfluidic mixing method. This technique allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.
Materials:
-
This compound ionizable lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Nucleic acid (mRNA, siRNA, or pDNA)
-
Ethanol (B145695), molecular biology grade
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the resulting LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and non-encapsulated nucleic acid.
-
-
Characterization and Storage:
-
Measure the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen™ assay).
-
Sterilize the LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the procedure for transfecting adherent mammalian cells with this compound-based LNPs.
Materials:
-
Adherent cells (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
This compound-based LNPs encapsulating the desired nucleic acid
-
96-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
LNP-Medium Complex Formation:
-
On the day of transfection, dilute the this compound-based LNP formulation to the desired concentration in serum-free or complete culture medium. The optimal concentration of LNPs should be determined empirically for each cell type and nucleic acid cargo.
-
Incubate the LNP-medium mixture at room temperature for 15-30 minutes.
-
-
Transfection:
-
Gently remove the culture medium from the cells.
-
Add the LNP-medium complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the LNP-containing medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours, depending on the downstream application.
-
-
Analysis:
-
Assess transfection efficiency by measuring the expression of the delivered nucleic acid (e.g., reporter gene expression via fluorescence microscopy or a luciferase assay).
-
Evaluate cell viability using a suitable cytotoxicity assay (see Protocol 3).
-
Protocol 3: Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of this compound-based LNPs using a standard MTT or MTS assay.
Materials:
-
Cells transfected with this compound-based LNPs
-
Untransfected control cells
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Following the post-transfection incubation period (24-72 hours), remove the culture medium.
-
-
Assay:
-
Add the MTT or MTS reagent, diluted in fresh culture medium, to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours.
-
-
Measurement:
-
If using an MTT assay, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to LNP-mediated in vitro transfection.
Caption: Workflow for the formulation of this compound-based LNPs.
Caption: General workflow for in vitro transfection using LNPs.
Caption: Cellular uptake and endosomal escape of LNPs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for the Characterization of PNI 132 Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. The physicochemical characteristics of these LNPs are critical quality attributes (CQAs) that directly influence their stability, efficacy, and safety.[1][2][3] PNI 132 is an ionizable lipid designed for the formulation of LNPs for therapeutic applications.[4] This document provides a detailed protocol for the comprehensive characterization of LNPs formulated with this compound, covering key parameters such as particle size, polydispersity, zeta potential, encapsulation efficiency, and morphology.
I. Physicochemical Characterization
A thorough understanding of the physical and chemical properties of this compound LNPs is fundamental for formulation development and quality control.[1][3][5] The following sections detail the experimental protocols for measuring key CQAs.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
The size and surface charge of LNPs are critical parameters that affect their biodistribution, cellular uptake, and stability.[1][2][] Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter and PDI of nanoparticles in solution.[7][8] Electrophoretic Light Scattering (ELS) is the standard method for determining the zeta potential, which is an indicator of the particle's surface charge and colloidal stability.[][9]
Table 1: Representative Physicochemical Properties of this compound LNPs
| Parameter | Technique | Representative Value | Acceptance Criteria |
| Mean Hydrodynamic Diameter (Z-average) | DLS | 80 - 120 nm | 70 - 150 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 | < 0.3 |
| Zeta Potential | ELS | -10 mV to +10 mV (at neutral pH) | -20 mV to +20 mV |
Experimental Protocol: DLS and ELS
Objective: To determine the mean particle size, PDI, and zeta potential of this compound LNPs.
Materials:
-
This compound LNP sample
-
1X Phosphate Buffered Saline (PBS), pH 7.4
-
Disposable cuvettes for DLS and ELS measurements
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)
Procedure:
-
Sample Preparation:
-
Allow the this compound LNP sample to equilibrate to room temperature.
-
Dilute the LNP sample in 1X PBS to a suitable concentration for DLS/ELS analysis. The optimal concentration should be determined empirically to ensure an appropriate scattering intensity (typically between 100 and 1000 kcps).
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions. Typical settings include a measurement angle of 173° (for backscatter DLS), an equilibration time of 60-120 seconds, and a measurement duration of 30-60 seconds.
-
For zeta potential measurements, ensure the appropriate folded capillary cell is used.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean, disposable cuvette.
-
Place the cuvette in the instrument and initiate the measurement sequence.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
The instrument software will automatically calculate the Z-average diameter, PDI, and zeta potential.
-
Report the mean and standard deviation of the replicate measurements.
-
Workflow for DLS and ELS Measurement:
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. wyatt.com [wyatt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. allanchem.com [allanchem.com]
- 8. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 9. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
Application Note & Protocol: Stability Testing of PNI 132 in Lipid Nanoparticle Formulations
Introduction
Ionizable lipids, such as PNI 132, are critical components in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, particularly nucleic acids like mRNA and siRNA. The stability of these LNP formulations is a crucial quality attribute that ensures their safety, efficacy, and shelf-life. This document provides a comprehensive overview and detailed protocols for conducting stability testing of LNP formulations containing the ionizable lipid this compound. The stability of a formulation is assessed by evaluating its physical, chemical, and biological integrity over a defined period under specific storage conditions.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish a robust stability profile for their LNP formulations. Adherence to these guidelines will aid in identifying potential degradation pathways and defining appropriate storage conditions and shelf-life for the final product.
Key Stability-Indicating Parameters
A comprehensive stability study for an LNP formulation should monitor several key parameters that can indicate physical and chemical degradation. These include:
-
Physical Stability:
-
Visual Appearance (e.g., color change, precipitation, phase separation)
-
Particle Size (PS) and Polydispersity Index (PDI)
-
Zeta Potential (ZP)
-
Encapsulation Efficiency (EE) and Drug Loading (LC)
-
-
Chemical Stability:
-
Degradation of this compound and other lipid components
-
Integrity of the encapsulated therapeutic agent (e.g., mRNA)
-
pH of the formulation
-
Experimental Protocols
LNP Formulation Protocol
This protocol describes a general method for preparing LNPs containing this compound using a microfluidic mixing approach.
Materials:
-
Ionizable Lipid (this compound)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Therapeutic Payload (e.g., mRNA)
-
Ethanol (B145695) (ACS grade)
-
Low pH Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Microfluidic Mixing System
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase Preparation: Prepare the therapeutic payload in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Pump the lipid-ethanol solution and the aqueous therapeutic solution through the microfluidic mixer at a defined flow rate ratio (e.g., 1:3).
-
Nanoparticle Formation: The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the therapeutic payload.
-
Purification and Buffer Exchange: The resulting LNP dispersion is then dialyzed against the final formulation buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated payload.
-
Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Storage: Store the final LNP formulation at the recommended temperature (e.g., 2-8°C or -20°C) in appropriate vials.
Stability Study Design
A typical stability study involves storing the LNP formulation under various environmental conditions for a predetermined duration.
Storage Conditions (based on ICH guidelines):
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress: 40°C ± 2°C / 75% RH ± 5% RH
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
Stress: 0, 1, 2, 3 months
At each time point, samples are withdrawn and analyzed for the key stability-indicating parameters.
Analytical Methods
-
Method: Visually inspect the sample against a black and white background for any signs of precipitation, aggregation, or color change.
-
Acceptance Criteria: The solution should be clear to slightly opalescent, free of visible particulates.
-
Method: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (particle size) and PDI of the LNPs.
-
Sample Preparation: Dilute the LNP formulation in the formulation buffer to an appropriate concentration for DLS analysis.
-
Acceptance Criteria: Particle size and PDI should remain within a predefined range (e.g., Particle Size: 80-120 nm; PDI: < 0.2).
-
Method: Measure the ZP using Laser Doppler Velocimetry.
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.
-
Acceptance Criteria: The ZP should remain within a specified range, as significant changes can indicate changes in the surface properties of the LNPs. Zeta potential is mainly used to provide information on the stability of formulations during storage[1].
-
Method: Use a fluorescence-based assay (e.g., RiboGreen assay for RNA) to determine the amount of encapsulated payload.
-
Procedure:
-
Measure the total amount of payload by lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of free (unencapsulated) payload in the intact LNP sample.
-
Calculate EE using the formula: EE (%) = [(Total Payload - Free Payload) / Total Payload] x 100
-
-
Acceptance Criteria: EE should typically be > 90% and should not decrease significantly over time.
-
Method: Use a reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to quantify the lipid components.[2]
-
Sample Preparation: Disrupt the LNPs and extract the lipids using an appropriate organic solvent.
-
Procedure:
-
Develop and validate a chromatographic method that can separate this compound, DSPC, cholesterol, and DMG-PEG 2000 from their potential degradants.
-
Run the extracted lipid samples on the UHPLC system.
-
Quantify the amount of each lipid by comparing the peak areas to a standard curve.
-
-
Acceptance Criteria: The concentration of each lipid component should remain within a specified range (e.g., 90-110% of the initial concentration).
Data Presentation
The quantitative data from the stability study should be summarized in tables for easy comparison across different time points and storage conditions.
Table 1: Physical Stability of this compound LNP Formulation under Long-Term Storage (5°C ± 3°C)
| Time Point (Months) | Visual Appearance | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0 | Pass | 95.2 | 0.11 | -15.3 | 96.5 |
| 3 | Pass | 96.1 | 0.12 | -14.9 | 95.8 |
| 6 | Pass | 95.8 | 0.11 | -15.1 | 96.1 |
| 12 | Pass | 97.2 | 0.13 | -14.5 | 95.2 |
| 24 | Pass | 98.5 | 0.14 | -14.1 | 94.7 |
Table 2: Chemical Stability of this compound LNP Formulation under Accelerated Storage (25°C / 60% RH)
| Time Point (Months) | This compound (% of Initial) | DSPC (% of Initial) | Cholesterol (% of Initial) | DMG-PEG 2000 (% of Initial) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.8 | 100.1 | 99.6 |
| 2 | 98.9 | 99.6 | 99.9 | 99.1 |
| 3 | 98.2 | 99.4 | 99.8 | 98.5 |
| 6 | 96.5 | 99.1 | 99.5 | 97.2 |
Visualizations
Caption: Experimental workflow for the stability testing of this compound LNP formulations.
Caption: Logical relationships of LNP components contributing to overall formulation stability.
Conclusion
The stability of LNP formulations is a multifaceted attribute that must be thoroughly evaluated during drug product development. This application note provides a framework for designing and executing a comprehensive stability study for formulations containing the ionizable lipid this compound. By monitoring key physical and chemical parameters over time and under various storage conditions, researchers can gain a detailed understanding of the formulation's stability profile, ensuring the development of a safe, effective, and reliable therapeutic product. The methodologies and acceptance criteria presented here should be adapted and validated for each specific LNP formulation.
References
Application Notes and Protocols for the Proteasome Inhibitor MG132
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proteasome inhibitor MG132, a valuable tool for studying cellular processes regulated by protein degradation. The following sections detail suppliers, purchasing information, key signaling pathways affected by MG132, and detailed experimental protocols with illustrative data.
Supplier and Purchasing Information
MG132 is a widely used and readily available research chemical. It is a potent, reversible, and cell-permeable peptide aldehyde that inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] Below is a summary of information from various suppliers to aid in procurement for research laboratories.
| Supplier | Product Name | Purity | Formulation | Storage |
| Tocris Bioscience | MG 132 | ≥95% (HPLC) | Lyophilized solid | Store at -20°C |
| AdooQ Bioscience | MG-132 | >99% (HPLC) | Lyophilized solid | Store at -20°C |
| Sigma-Aldrich | MG-132, Ready Made Solution | ≥90% (HPLC) | 10 mM in DMSO | Store at -20°C |
| Astor Scientific | MG-132 | >98% | Lyophilized solid | Store at -20°C |
| Fisher Scientific | Ubpbio MG132 | Not specified | Lyophilized solid | Store at -20°C |
| Abcam | MG-132, proteasome inhibitor | >98% | Solid | Store at -20°C |
| Cell Signaling Technology | MG-132 | Not specified | Lyophilized powder | Store at -20°C |
Note: It is crucial to prepare stock solutions in an appropriate solvent, such as DMSO or ethanol, and store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[3] The final concentration of the solvent in cell culture media should typically be less than 0.1% to avoid solvent-induced toxicity.[4]
Mechanism of Action and Key Signaling Pathways
MG132's primary mechanism of action is the inhibition of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[1] These proteins are targeted for degradation via the attachment of a polyubiquitin (B1169507) chain. By blocking this pathway, MG132 leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including apoptosis, cell cycle arrest, and the inhibition of inflammatory signaling.
The ubiquitin-proteasome system (UPS) is a critical pathway for regulated protein degradation. The process involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the proteasome.
A well-characterized effect of MG132 is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by signals like TNF-α, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and immune responses. MG132 blocks the degradation of IκBα, thereby preventing NF-κB activation.[6]
Experimental Protocols
The optimal concentration and duration of MG132 treatment are highly dependent on the cell type and the specific experimental objective. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.[3][4]
This protocol describes the use of MG132 to inhibit TNF-α-induced NF-κB activation in A549 cells.[4][7]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MG132 (stock solution in DMSO)
-
TNF-α (stock solution in sterile water or PBS with BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for cytoplasmic and nuclear protein extraction
-
Reagents for Western blotting (antibodies against IκBα and an appropriate loading control)
Procedure:
-
Seed A549 cells in a suitable culture plate and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with MG132 at a final concentration of 10 µM for 1 hour.[4] Include a vehicle control (DMSO) for comparison.
-
Induce NF-κB activation by adding TNF-α to the culture medium at a final concentration of 10-20 ng/mL.
-
Incubate the cells for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them to separate cytoplasmic and nuclear fractions.
-
Analyze the degradation of IκBα in the cytoplasmic fractions by Western blotting. A decrease in the IκBα band in the TNF-α treated group compared to the control, and a rescue of this band in the MG132 pre-treated group, indicates successful inhibition of proteasome-mediated IκBα degradation.
This protocol provides a general guideline for inducing apoptosis in cancer cell lines using MG132.[8]
Materials:
-
Cancer cell line (e.g., HepG2, U2OS, MDA-MB-468)
-
Cell culture medium
-
MG132 (stock solution in DMSO)
-
Reagents for assessing cell viability (e.g., MTT assay kit)
-
Reagents for detecting apoptosis (e.g., Annexin V/Propidium Iodide staining kit, antibodies for cleaved caspase-3 and cleaved PARP for Western blotting)
Procedure:
-
Plate the cells in a 96-well plate (for MTT assay) or larger culture dishes (for flow cytometry or Western blotting) and allow them to attach overnight.
-
Treat the cells with varying concentrations of MG132 (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[4][8] Include a vehicle-only control.
-
Incubate the cells for a desired period, typically 24 to 48 hours.
-
Cell Viability Assessment (MTT Assay): Follow the manufacturer's protocol for the MTT assay to determine the IC50 value of MG132 for the specific cell line.
-
Apoptosis Detection (Flow Cytometry):
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells indicates apoptosis.
-
-
Apoptosis Detection (Western Blot):
-
Lyse the treated cells and collect the protein extracts.
-
Perform Western blotting using antibodies that detect the cleaved (active) forms of caspase-3 and PARP. The appearance of these cleaved forms is a hallmark of apoptosis.
-
This protocol describes the detection of caspase activation, a key event in apoptosis, following MG132 treatment.[9][10]
Materials:
-
Cells treated with MG132 as described in the apoptosis induction protocol.
-
Caspase assay kit (colorimetric or fluorometric) or reagents for Western blotting.
-
Antibodies for specific cleaved caspases (e.g., cleaved caspase-3, -8, -9).
Procedure:
-
Using a Caspase Assay Kit:
-
Prepare cell lysates from control and MG132-treated cells according to the kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a plate reader. An increase in signal in the MG132-treated samples indicates caspase activation.
-
-
Using Western Blotting:
-
Prepare protein lysates from control and MG132-treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the cleaved forms of caspases (e.g., cleaved caspase-3, -8, or -9).
-
Use an appropriate secondary antibody and detection reagent to visualize the bands. The presence of bands corresponding to the cleaved caspases confirms their activation.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of MG132.
Table 1: IC50 Values of MG132
| Target | IC50 | Reference |
| Proteasome (Suc-LLVY-MCA substrate) | 850 nM | [11] |
| Proteasome (Z-LLL-MCA substrate) | 100 nM | [11][12] |
| Calpain | 1.2 µM | [5][13] |
| NF-κB activation | 3 µM | [2] |
Table 2: Effective Concentrations of MG132 in Cell Culture
| Cell Line | Concentration | Effect | Reference |
| A549 | 10 µM | Inhibition of TNF-α-induced NF-κB activation | [4][7] |
| HepG2 | 10-40 µM | Induction of apoptosis | [4] |
| U2OS | 1-5 µM | Inhibition of proliferation and induction of apoptosis | [8] |
| MDA-MB-468 | 1 µM | Induction of apoptosis | [14] |
| C6 glioma cells | 18.5 µM (IC50 at 24h) | Inhibition of proliferation and induction of apoptosis | [15] |
| GBC-SD | 2.5-10 µM | Inhibition of proliferation and induction of apoptosis | [16] |
| Human Pulmonary Fibroblasts | 10 µM | Growth inhibition and cell death | [17] |
Table 3: Effects of MG132 on Protein Expression in TGF-β1-treated NRK-49F cells [18]
| Protein | MG132 Concentration (µM) | Fold-change vs. TGF-β1 alone |
| α-SMA | 5 | 0.5-fold decrease |
| Fibronectin (FN) | 5 | 0.2-fold decrease |
| Collagen III (Col III) | 5 | 0.3-fold decrease |
Experimental Workflow Visualization
A typical experimental workflow for investigating the effects of MG132 on a specific cellular process is outlined below.
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. Proteasome Inhibitors [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 6. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. MG132, a proteasome inhibitor, induces human pulmonary fibroblast cell death via increasing ROS levels and GSH depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: PNI 132 LNP Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency and other common issues when formulating Lipid Nanoparticles (LNPs) with PNI 132 ionizable lipid.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a frequent challenge in LNP formulation. The following guide provides a systematic approach to identifying and resolving the root causes of this issue.
Diagram: Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low LNP encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low encapsulation efficiency with this compound LNPs?
A1: While multiple factors can contribute, the Nitrogen-to-Phosphate (N/P) ratio is a critical parameter that significantly impacts encapsulation efficiency.[1] An suboptimal N/P ratio can lead to insufficient electrostatic interactions between the positively charged ionizable lipid (this compound) and the negatively charged nucleic acid backbone. It is crucial to empirically determine the optimal N/P ratio for your specific payload and formulation, with starting points often recommended between 3:1 and 6:1.[1]
Q2: How do the molar ratios of other lipids in the formulation affect encapsulation?
A2: The molar ratios of helper lipids, cholesterol, and PEGylated lipids are crucial for the structural integrity and stability of the LNP, which in turn affects encapsulation. For instance, an excessively high concentration of PEG-lipid can lead to the formation of smaller micelles and hinder the encapsulation of larger nucleic acid payloads.[1] Conversely, an appropriate amount of cholesterol is important for improving the encapsulation efficiency of LNPs.[1]
Q3: Can the quality of my RNA or lipids impact encapsulation efficiency?
A3: Absolutely. The integrity of your RNA is paramount. Degraded or impure RNA will not encapsulate efficiently. It is recommended to verify RNA integrity using methods like gel electrophoresis before formulation. Similarly, lipids, including this compound, can degrade over time or with improper storage. Always use high-quality lipids from a reputable supplier and adhere to the recommended storage conditions.
Q4: What role does the pH of the aqueous buffer play in the formulation process?
A4: The pH of the aqueous buffer is critical for the protonation of the ionizable lipid, this compound. A low pH (typically between 4 and 5) ensures that the tertiary amine of the ionizable lipid is positively charged, facilitating the electrostatic complexation with the negatively charged phosphate (B84403) backbone of the nucleic acid.[2][3]
Q5: How do the flow rate ratio (FRR) and total flow rate (TFR) on a microfluidic system like the NanoAssemblr affect encapsulation?
A5: The FRR, which is the ratio of the aqueous phase flow rate to the organic phase flow rate, and the TFR both significantly influence LNP characteristics, including encapsulation efficiency. A higher FRR (e.g., 3:1 aqueous to organic) generally leads to higher encapsulation efficiency. These parameters control the speed and efficiency of mixing, which is critical for the self-assembly of LNPs. It is essential to optimize these parameters for your specific formulation.
Experimental Protocols
Protocol 1: LNP Formulation using a Microfluidic System (e.g., NanoAssemblr Ignite™)
This protocol provides a general procedure for the formulation of this compound LNPs. Optimization of specific parameters is recommended.
1. Reagent Preparation:
- Lipid Stock Solution (Organic Phase):
- Prepare individual stock solutions of this compound, DSPC, Cholesterol, and a PEG-lipid in ethanol (B145695).
- Combine the individual lipid stocks to create a mixed lipid solution with the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid).
- Nucleic Acid Solution (Aqueous Phase):
- Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
2. Microfluidic Mixing:
- Prime the microfluidic cartridge with ethanol and the aqueous buffer as per the instrument manufacturer's instructions.
- Load the lipid stock solution and the nucleic acid solution into separate syringes.
- Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
- Initiate the mixing process on the instrument.
3. Downstream Processing:
- Immediately after formulation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.
- Perform buffer exchange and concentration using a suitable method like dialysis or tangential flow filtration (TFF) to remove ethanol and unencapsulated nucleic acid.
Protocol 2: Quantification of Encapsulation Efficiency using a Ribogreen Assay
This protocol outlines the determination of nucleic acid encapsulation efficiency.
1. Reagents and Materials:
- Quant-iT™ RiboGreen™ Assay Kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- 2% Triton X-100 solution
- LNP formulation
- Nucleic acid standards
2. Procedure:
- Prepare a standard curve of your nucleic acid in TE buffer.
- Prepare two sets of dilutions for your LNP sample in TE buffer.
- To one set of LNP dilutions, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the encapsulated nucleic acid.
- Add the RiboGreen™ reagent to both the standards and the LNP samples (with and without Triton X-100).
- Incubate in the dark for 5 minutes.
- Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
3. Calculation:
- Determine the concentration of nucleic acid in the lysed (total RNA) and unlysed (free RNA) samples using the standard curve.
- Calculate the encapsulation efficiency using the following formula:
- Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100
Quantitative Data Summary
The following tables provide examples of how different formulation parameters can influence LNP characteristics. Note that these are representative values and optimal conditions for this compound LNPs should be determined experimentally.
Table 1: Effect of N/P Ratio on Encapsulation Efficiency
| N/P Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 2:1 | 65 ± 5.2 | 110 ± 8.5 | 0.25 ± 0.03 |
| 4:1 | 85 ± 3.1 | 95 ± 6.2 | 0.18 ± 0.02 |
| 6:1 | 95 ± 2.5 | 88 ± 5.1 | 0.15 ± 0.02 |
| 8:1 | 96 ± 2.0 | 90 ± 5.5 | 0.16 ± 0.03 |
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Properties
| FRR (Aqueous:Organic) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| 2:1 | 78 ± 4.5 | 105 ± 7.8 | 0.22 ± 0.04 |
| 3:1 | 92 ± 3.0 | 92 ± 6.0 | 0.17 ± 0.02 |
| 4:1 | 94 ± 2.8 | 85 ± 5.4 | 0.15 ± 0.03 |
Signaling Pathways and Experimental Workflows
Diagram: LNP Formulation and Cellular Uptake Pathway
Caption: LNP formulation process and mechanism of cellular delivery.
References
PNI 132 LNP Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of lipid nanoparticles (LNPs) using the ionizable lipid PNI 132.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.[1][2] Ionizable lipids are critical components that encapsulate and facilitate the delivery of nucleic acid payloads.
Q2: What are the common signs of LNP aggregation?
The most common indicators of LNP aggregation include an increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[3] Visual signs, though less reliable for nanoparticles, can include turbidity or precipitation in the sample.
Q3: What are the primary factors that cause LNP aggregation?
Several factors can contribute to LNP aggregation, including:
-
Environmental Stress: Exposure to elevated temperatures, mechanical agitation (like vortexing), and repeated freeze-thaw cycles can destabilize LNPs and lead to aggregation.[4][5][6]
-
Formulation Composition: The choice and ratio of lipids, particularly the amount of PEG-lipid, can significantly impact stability. Insufficient PEGylation can fail to provide a sufficient steric barrier against aggregation.[5]
-
pH and Ionic Strength: The pH of the formulation buffer can affect the surface charge of the LNPs, influencing inter-particle repulsion. Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to a neutral charge. Higher ionic strength can also promote aggregation due to charge screening.[5]
-
Storage Conditions: Improper storage temperatures can lead to instability. For many LNP formulations, storage at ultra-low temperatures (e.g., -80°C) is recommended.[4] The use of cryoprotectants like sucrose (B13894) can help minimize aggregation during freezing and thawing.[4][5]
Q4: How can I monitor LNP aggregation?
Regular characterization of your LNP formulation is crucial. Key techniques include:
-
Dynamic Light Scattering (DLS): To measure average particle size and polydispersity index (PDI).[7]
-
Nanoparticle Tracking Analysis (NTA): To determine particle size distribution and concentration.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and aggregation state of the LNPs.[8]
Troubleshooting Guide
Issue 1: Increased Particle Size and PDI Immediately After Formulation
If you observe a significant increase in LNP size and PDI directly after the formulation process, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Mixing during Formulation | Ensure proper and consistent mixing of the lipid and aqueous phases. For microfluidic mixing, verify the flow rates and ratios are correct. For manual methods like vortexing, ensure the technique is consistent between batches.[9] |
| Incorrect Lipid Ratios | Re-evaluate the molar ratios of the lipids in your formulation. The proportion of this compound, helper lipids, cholesterol, and PEG-lipid is critical for stability.[10] |
| Poor Quality of Raw Materials | Ensure the purity and integrity of all lipid components, including this compound. Degradation of lipids can lead to formulation issues. |
| Inappropriate Solvent/Buffer Composition | Verify the pH and ionic strength of your buffers. Ensure the ethanol (B145695) used to dissolve the lipids is of high purity. |
Issue 2: Aggregation During Storage or After Freeze-Thaw Cycles
Aggregation that develops over time during storage or after freeze-thaw cycles points to formulation instability.
| Potential Cause | Recommended Solution |
| Inadequate PEG-Lipid Content | The PEG-lipid provides a steric barrier to prevent aggregation.[5] Consider optimizing the molar percentage of the PEG-lipid in your formulation. |
| Improper Storage Temperature | LNP formulations often require storage at low temperatures (e.g., 4°C, -20°C, or -80°C) to maintain stability.[4][11] Consult stability data to determine the optimal storage temperature for your specific formulation. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles.[6] The addition of cryoprotectants, such as sucrose or trehalose, can mitigate aggregation induced by freezing.[4][5] |
| Inappropriate Buffer for Frozen Storage | Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[5] Consider alternative buffering systems for frozen storage. |
| Mechanical Stress | Avoid vigorous shaking or vortexing of the LNP suspension. Gentle inversion is typically sufficient for resuspension.[4] |
Quantitative Data Summary
The following tables provide example data to illustrate the characteristics of a stable LNP formulation versus an aggregated one.
Table 1: Physicochemical Properties of Stable vs. Aggregated this compound LNPs
| Parameter | Stable LNP Formulation | Aggregated LNP Formulation |
| Average Particle Size (nm) | 80 - 120 | > 200 |
| Polydispersity Index (PDI) | < 0.2 | > 0.3 |
| Zeta Potential (mV) | Close to neutral at physiological pH | Variable, may show a decrease in magnitude |
| Encapsulation Efficiency (%) | > 90% | May be reduced due to payload leakage |
Experimental Protocols
General Protocol for this compound LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratios. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous buffer at an acidic pH (e.g., sodium acetate (B1210297) buffer, pH 4.0) to ensure the ionizable lipid is protonated.
-
The nucleic acid payload (mRNA or siRNA) is dissolved in this aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Downstream Processing:
-
Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.[12]
-
Characterization of LNP Formulations
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP sample in the storage buffer.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in an appropriate low ionic strength buffer.
-
Measure the surface charge using electrophoretic light scattering.
-
-
Encapsulation Efficiency:
-
Quantify the total and encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Key Factors Influencing LNP Aggregation.
Caption: Troubleshooting Decision Tree for LNP Aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors Influencing Nucleic Acid-Lipid Nanoparticle Stability during Nebulization - DDL [ddl-conference.com]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluidimaging.com [fluidimaging.com]
- 6. kenelec.com.au [kenelec.com.au]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing LNP Payload Distribution & Loading Percentage [nanoimagingservices.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomol.com [biomol.com]
Technical Support Center: Optimizing PNI 132 to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations
Welcome to the technical support center for the optimization of lipid nanoparticle (LNP) formulations utilizing PNI 132. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the critical balance between the ionizable lipid this compound and helper lipids.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ionizable lipid this compound in LNP formulations?
This compound is an ionizable lipid, a key component in LNP formulations for nucleic acid delivery.[1][2] Its primary function is to complex with the negatively charged nucleic acid cargo (like mRNA or siRNA) and facilitate its encapsulation within the nanoparticle.[3][4] The ionizable nature of this compound is crucial for effective delivery; it is positively charged at a low pH, which aids in nucleic acid binding during formulation, and becomes neutral at physiological pH, contributing to the stability of the LNP in circulation.[5] Upon cellular uptake and endosomal acidification, this compound becomes protonated again, which is thought to disrupt the endosomal membrane and release the nucleic acid payload into the cytoplasm.[3][5]
Q2: What are helper lipids and why are they necessary in this compound-based LNP formulations?
Helper lipids are essential structural components of LNPs that work in conjunction with the ionizable lipid to form stable and effective delivery vehicles.[6][7] They contribute to the overall structure, stability, and fusogenicity of the nanoparticles.[3][6][7] Commonly used helper lipids include:
-
Phospholipids: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which provides structural integrity to the lipid bilayer.[6][8]
-
Cholesterol: Which enhances LNP stability in biological fluids and can facilitate membrane fusion for endosomal escape.[6][7][9]
-
PEGylated lipids: These lipids, with a polyethylene (B3416737) glycol (PEG) chain, are included to control particle size during formation and to provide a steric barrier that reduces opsonization and prolongs circulation time in vivo.[6][7]
The interplay between the ionizable lipid and helper lipids is critical for the performance of the LNP.[10]
Q3: How does the ratio of this compound to helper lipids impact LNP characteristics?
The molar ratio of this compound to helper lipids significantly influences the critical quality attributes (CQAs) of the LNPs, including:
-
Particle Size and Polydispersity Index (PDI): The lipid ratio affects the self-assembly process and can alter the final size and uniformity of the nanoparticles.[11][12]
-
Encapsulation Efficiency: An optimal ratio is necessary to efficiently encapsulate the nucleic acid payload.[3]
-
Stability: The right balance of lipids ensures the physical and chemical stability of the LNPs during storage and in circulation.[6][10]
-
Transfection Efficiency: The fusogenicity of the LNP, which is crucial for endosomal escape and delivery of the payload, is highly dependent on the lipid composition.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of the this compound to helper lipid ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<80%) | Suboptimal this compound to nucleic acid ratio. Incorrect ratio of this compound to helper lipids affecting particle formation. | Systematically vary the molar percentage of this compound while keeping other lipid ratios constant. Screen different ratios of this compound to DSPC and Cholesterol. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[13] |
| Large Particle Size (>150 nm) or High PDI (>0.2) | Aggregation due to improper lipid mixing or suboptimal PEG-lipid concentration. Imbalance in the structural lipids (DSPC, Cholesterol) relative to this compound. | Ensure rapid and efficient mixing of the lipid and aqueous phases. Optimize the molar percentage of the PEGylated lipid. A higher PEG-lipid ratio can sometimes lead to smaller particles.[14] Adjust the molar ratio of DSPC and cholesterol. |
| Poor In Vitro Transfection Efficiency | Inefficient endosomal escape. LNP instability leading to premature release of payload. | Modify the helper lipid composition. For instance, incorporating a fusogenic lipid like DOPE might enhance endosomal escape.[6][7] Evaluate different this compound to helper lipid ratios to find a balance between stability and fusogenicity. |
| Instability During Storage (Particle Size Increase, Payload Leakage) | Suboptimal lipid composition leading to particle fusion or degradation. | Increase the proportion of structural lipids like DSPC and cholesterol to enhance bilayer rigidity.[9] Ensure the formulation is stored at an appropriate temperature and pH. |
| High In Vivo Toxicity or Inflammatory Response | The ionizable lipid itself can have intrinsic adjuvant activity.[15] Suboptimal formulation leading to rapid clearance or off-target effects. | Carefully evaluate the dose of the LNP formulation.[15] Optimize the PEG-lipid content to shield the nanoparticles and potentially reduce immune recognition.[5] |
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a common method for preparing LNPs with varying this compound to helper lipid ratios.
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol (B145695). A typical concentration is 10-25 mM.[13]
-
For each desired ratio, mix the appropriate volumes of the individual lipid stock solutions in an ethanol-based organic phase.
-
-
Aqueous Phase Preparation:
-
Prepare the nucleic acid cargo in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid is protonated.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels facilitates LNP self-assembly.
-
-
Purification:
-
Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid. This also neutralizes the surface charge of the LNPs.
-
Protocol 2: Characterization of LNPs
Following formulation, it is essential to characterize the LNPs to assess their quality.
| Parameter | Method | Description |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and the size distribution of the nanoparticles.[16][17] |
| Encapsulation Efficiency | Fluorescence-based Assay (e.g., RiboGreen) | Quantifies the amount of nucleic acid encapsulated within the LNPs compared to the total amount.[16] |
| Lipid Composition | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Determines the concentration of each lipid component in the final formulation.[16] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, which can influence stability and cellular uptake.[11] |
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Troubleshooting Logic for LNP Formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 14. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.curapath.com [blog.curapath.com]
- 17. lsinstruments.ch [lsinstruments.ch]
Technical Support Center: PNI 132 LNP Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues with PNI 132 Lipid Nanoparticles (LNPs). The following information is based on established principles of LNP stability and may require adaptation for your specific this compound formulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound LNPs are aggregating. What are the common causes and how can I fix it?
Aggregation, observed as an increase in particle size or visible precipitates, is a common LNP stability issue. Several factors can contribute to this problem.
Possible Causes:
-
Improper Storage Temperature: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles are particularly detrimental, as the formation of ice crystals can exert mechanical stress on the LNPs, leading to fusion and aggregation.[1][2]
-
Incorrect pH: The pH of the storage buffer is crucial. While some LNPs are stable across a range of pH values, significant deviations from the optimal pH can alter surface charges and lead to instability.[1][2]
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the LNPs, reducing repulsive forces and promoting aggregation.[2]
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can cause LNPs to aggregate.[2]
-
Formulation Issues: The composition of the LNP itself, including the ratios of lipids and the amount of PEG-lipid, plays a significant role in stability.[2][3][4]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure LNPs are stored at the recommended temperature. For many LNP formulations, refrigeration at 2-8°C is preferable to freezing.[1] If freezing is necessary, use a cryoprotectant.
-
Optimize Buffer Composition: Check the pH and ionic strength of your storage buffer. Consider using buffers known to maintain pH during freezing, if applicable.[2]
-
Handle with Care: Avoid vigorous mixing or agitation. Gentle swirling or inversion is sufficient for resuspension.
-
Review Formulation: If aggregation persists, consider re-evaluating the LNP formulation, particularly the PEG-lipid content, which provides a steric barrier to aggregation.[2]
2. I'm observing a decrease in the efficacy of my this compound LNPs over time. What could be the reason?
A loss of biological activity or therapeutic efficacy is often linked to the physical and chemical stability of the LNPs and their payload.
Possible Causes:
-
Payload Degradation: The encapsulated therapeutic (e.g., mRNA, siRNA) can degrade over time, especially at non-optimal temperatures or pH.
-
LNP Aggregation: Aggregated LNPs may not be as efficiently taken up by cells, leading to reduced efficacy.[1]
-
Premature Payload Release: Instability of the lipid bilayer can lead to the leakage of the encapsulated payload.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to a significant loss of efficacy.[1]
Troubleshooting Steps:
-
Assess LNP Integrity: Use techniques like Dynamic Light Scattering (DLS) to check for changes in particle size and polydispersity index (PDI). An increase in either can indicate aggregation.
-
Evaluate Payload Integrity: Use appropriate analytical methods (e.g., gel electrophoresis, RiboGreen assay) to assess the integrity and encapsulation of your payload.
-
Optimize Storage: Store LNPs at recommended temperatures and avoid freeze-thaw cycles.[1] If long-term storage at low temperatures is required, consider lyophilization with cryoprotectants.[1][5]
-
Re-evaluate Formulation: The lipid composition can influence payload retention and stability.
3. What are the optimal storage conditions for this compound LNPs?
While the ideal storage conditions are formulation-dependent, general guidelines can be followed to enhance the stability of many LNP systems.
| Storage Condition | Recommendation | Rationale |
| Temperature | Refrigeration (2-8°C) is often optimal for short to medium-term storage.[1] | Avoids the damaging effects of freeze-thaw cycles and slows down chemical degradation. |
| For long-term storage, freezing at -80°C with a cryoprotectant may be necessary.[5] | Minimizes molecular motion and degradation, but requires cryoprotection to prevent aggregation. | |
| pH | Store in a buffer at a pH that ensures the stability of the ionizable lipids and the payload. A physiologically appropriate pH (around 7.4) is often a good starting point.[1] | pH affects the surface charge and integrity of the LNPs. |
| Light Exposure | Protect from light. | Light exposure can potentially degrade lipid components and the payload.[6] |
| Agitation | Avoid vigorous shaking or vortexing. | Mechanical stress can induce aggregation.[2] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.
Methodology:
-
Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS measurement. The exact dilution will depend on the instrument's sensitivity.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument temperature for a few minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable result.
-
-
Data Analysis: The software will generate a report including the Z-average particle size and the Polydispersity Index (PDI). A low PDI (typically < 0.3) indicates a monodisperse and homogenous sample.
RiboGreen Assay for RNA Encapsulation Efficiency
This assay is used to determine the percentage of RNA that is successfully encapsulated within the LNPs.
Methodology:
-
Prepare Reagents:
-
RiboGreen reagent working solution (diluted in TE buffer).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
1% Triton X-100 solution.
-
-
Standard Curve: Prepare a standard curve of the free RNA of known concentrations.
-
Sample Measurement:
-
Total RNA: Mix a small volume of the LNP sample with the 1% Triton X-100 solution to lyse the LNPs and release the encapsulated RNA. Add the RiboGreen working solution and measure the fluorescence.
-
Free RNA: Mix a small volume of the intact LNP sample with the RiboGreen working solution (without Triton X-100). Measure the fluorescence.
-
-
Calculation:
-
Use the standard curve to determine the concentration of total RNA and free RNA in your samples.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Caption: Key factors influencing the stability of Lipid Nanoparticles (LNPs).
Caption: A logical workflow for troubleshooting LNP stability issues.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluidimaging.com [fluidimaging.com]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
PNI 132-Mediated mRNA Expression Technical Support Center
Welcome to the technical support center for PNI 132, your solution for high-efficiency mRNA delivery. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve robust mRNA expression.
Troubleshooting Guide
This section addresses common issues encountered during this compound-mediated mRNA transfection experiments.
Issue 1: Low mRNA Expression or Transfection Efficiency
Question: My target protein expression is lower than expected, or I'm observing a low percentage of transfected cells. What can I do to improve this?
Answer: Low transfection efficiency is a common issue that can be resolved by optimizing several key parameters of your experimental setup.[1][2][3]
Possible Causes and Solutions:
-
Suboptimal this compound-to-mRNA Ratio: The ratio of this compound to mRNA is critical for forming effective delivery complexes. An incorrect ratio can lead to inefficient encapsulation or poor cellular uptake.[1]
-
Solution: Perform a titration experiment to determine the optimal ratio for your specific cell type and mRNA. Test a range of ratios as recommended in the protocol.
-
-
Poor Cell Health or Confluency: The health and density of your cells at the time of transfection significantly impact their ability to take up the this compound-mRNA complexes.[1][2]
-
Incorrect Complex Formation: The method of complex formation, including incubation time and the medium used, is crucial.
-
Degraded or Impure mRNA: The quality of your mRNA is paramount for successful expression.
Troubleshooting Flowchart: Low mRNA Expression
Caption: A decision-making flowchart for troubleshooting low mRNA expression.
Issue 2: High Cell Toxicity or Death
Question: I'm observing significant cell death or a decrease in viability after transfection with this compound. How can I reduce cytotoxicity?
Answer: Cell toxicity can occur if the concentration of the transfection reagent is too high or if the cells are stressed.[3]
Possible Causes and Solutions:
-
High Concentration of this compound: Excessive amounts of the delivery reagent can be toxic to cells.
-
Solution: Reduce the amount of this compound used in your experiment. This may require re-optimizing the this compound-to-mRNA ratio.
-
-
Prolonged Exposure to Complexes: Leaving the transfection complexes on the cells for too long can lead to toxicity.
-
Solution: While this compound is designed for low toxicity, for particularly sensitive cell lines, consider replacing the medium containing the complexes with fresh, complete medium after 4-6 hours of incubation.[2]
-
-
Low Cell Density: If cells are too sparse, they can be more susceptible to the toxic effects of transfection.
-
Solution: Ensure your cells are seeded at a sufficient density so that they are 70-90% confluent at the time of transfection.[4]
-
Data Summary: Optimizing this compound Transfection
The following tables provide example data for optimizing key transfection parameters.
Table 1: this compound-to-mRNA Ratio Optimization
| This compound (µL) | mRNA (µg) | Ratio (µL:µg) | Relative Expression (%) | Cell Viability (%) |
|---|---|---|---|---|
| 1.0 | 1.0 | 1:1 | 45 | 98 |
| 2.0 | 1.0 | 2:1 | 85 | 95 |
| 3.0 | 1.0 | 3:1 | 100 | 92 |
| 4.0 | 1.0 | 4:1 | 90 | 75 |
Data shown for illustrative purposes using a reporter mRNA in HEK293T cells.
Table 2: Effect of Cell Confluency on Transfection
| Cell Confluency at Transfection | Relative Expression (%) | Cell Viability (%) |
|---|---|---|
| 30-40% | 50 | 70 |
| 50-60% | 80 | 85 |
| 70-80% | 100 | 95 |
| 90-100% | 65 | 98 |
Data shown for illustrative purposes using an optimized this compound:mRNA ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a proprietary lipid-based formulation designed to encapsulate and deliver mRNA molecules into cells. It forms lipid nanoparticles (LNPs) that protect the mRNA from degradation and facilitate its uptake into cells and subsequent release from endosomes into the cytoplasm for translation.[6]
Q2: Can I use this compound for in vivo experiments? This formulation of this compound is optimized for in vitro use. For in vivo applications, please contact our technical support for information on our in vivo-ready formulations.
Q3: Do I need to remove the this compound-mRNA complexes after transfection? For most cell lines, it is not necessary to change the medium after adding the complexes.[4] However, for sensitive cell types, replacing the medium after 4-6 hours may help reduce cytotoxicity.[2]
Q4: What is the recommended storage condition for this compound? this compound should be stored at 4°C. Do not freeze the reagent, as this can compromise its performance.[5]
Q5: How does this compound-mediated delivery work? The positively charged lipids in this compound interact with the negatively charged mRNA to form LNPs. These LNPs are taken up by cells through endocytosis. Inside the cell, the LNPs undergo a change that allows the mRNA to be released from the endosome into the cytoplasm, where it can be translated into protein.
Signaling Pathway: mRNA Delivery and Expression
Caption: The cellular pathway of this compound-mediated mRNA delivery and expression.
Experimental Protocols
Protocol: General Transfection of Adherent Cells
This protocol provides a starting point for transfecting adherent cells in a 24-well plate format. Optimization may be required for different cell types and plate formats.
Materials:
-
This compound Transfection Reagent
-
High-quality, purified mRNA (1 µg/µL)
-
Adherent cells in culture
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
24-well tissue culture plate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-80% confluency at the time of transfection.
-
Reagent Preparation (for one well):
-
Solution A: Dilute 1 µg of mRNA in 25 µL of serum-free medium. Mix gently.
-
Solution B: Dilute 3 µL of this compound in 25 µL of serum-free medium. Mix gently.
-
-
Complex Formation:
-
Add Solution A to Solution B and gently pipette to mix.
-
Incubate the mixture for 10-15 minutes at room temperature to allow this compound-mRNA complexes to form.
-
-
Transfection:
-
Add the 50 µL of the complex mixture drop-wise to the well containing cells in complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Analysis:
-
Analyze protein expression at your desired time point (e.g., 24-48 hours post-transfection).
-
Workflow: this compound Transfection Protocol
Caption: A step-by-step workflow for the this compound transfection protocol.
References
- 1. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. genscript.com [genscript.com]
- 6. Efficient in vitro and in vivo transfection of self-amplifying mRNA with linear poly(propylenimine) and poly(ethylenimine-propylenimine) random copoly ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB03003B [pubs.rsc.org]
PNI 132 Formulation Technical Support Center
Welcome to the technical support center for PNI 132 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and controlling variability in your this compound-based nanoparticle experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs).[1][2][3] Ionizable lipids are critical components that facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.
Q2: What are the key sources of variability in this compound formulations?
A2: Variability in this compound formulations can arise from several factors, including the quality of raw materials, process parameters during nanoparticle assembly, and storage conditions. Key sources include inconsistencies in lipid quality, fluctuations in mixing rates and temperatures during formulation, and the stability of the final nanoparticle suspension.[4][5][6]
Q3: How can I control the size of my this compound nanoparticles?
A3: Nanoparticle size is a critical quality attribute that can be controlled by adjusting formulation and process parameters.[6] Factors such as the lipid composition, the ratio of aqueous to solvent phases, and the mixing speed in microfluidic systems can significantly influence particle size.[7] Careful control and optimization of these parameters are essential for achieving the desired size distribution.
Q4: My this compound formulation shows high polydispersity. What are the potential causes and solutions?
A4: A high polydispersity index (PDI) indicates a wide distribution of nanoparticle sizes, which can affect formulation stability and in vivo performance. Potential causes include suboptimal mixing, poor quality of lipids, or inappropriate solvent/aqueous phase ratios. To address this, ensure rapid and uniform mixing, use high-purity lipids, and systematically optimize the formulation ratios.
Q5: What are the best practices for long-term storage of this compound formulations?
A5: Maintaining the stability of LNP formulations during storage is crucial.[4] Instability can lead to changes in particle size, encapsulation efficiency, and degradation of the encapsulated payload. For long-term stability, it is often recommended to store this compound formulations at low temperatures (e.g., -20°C or -80°C) and to use cryoprotectants if lyophilization is employed.[4] Stability studies should be conducted to determine the optimal storage conditions for your specific formulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound nanoparticles.
Issue 1: Low Encapsulation Efficiency
Symptoms:
-
Less than 80% of the nucleic acid payload is encapsulated within the nanoparticles.
-
High levels of free nucleic acid detected in the formulation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH of the aqueous buffer | The pH of the aqueous buffer is critical for the ionization of this compound and its interaction with the nucleic acid. Ensure the pH is sufficiently low (typically pH 4-5) to promote a positive charge on the ionizable lipid, facilitating electrostatic interaction with the negatively charged nucleic acid backbone. |
| Incorrect Lipid Ratios | The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is crucial for stable nanoparticle formation and efficient encapsulation. Systematically vary the lipid ratios to find the optimal composition for your specific payload. |
| Slow Mixing or Inefficient Homogenization | Rapid and consistent mixing is essential to ensure uniform nanoparticle formation and encapsulation. Utilize a microfluidic mixing device or ensure high-energy homogenization to achieve rapid solvent dilution and nanoparticle assembly. |
| Poor Quality of this compound or other lipids | Impurities in the lipids can interfere with nanoparticle formation and encapsulation. Use high-purity lipids from reputable suppliers and store them under recommended conditions to prevent degradation. |
Issue 2: Particle Aggregation and Instability
Symptoms:
-
Increase in particle size and PDI over time.
-
Visible precipitation or cloudiness in the formulation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient PEG-Lipid Content | The PEGylated lipid provides a steric barrier that prevents nanoparticle aggregation.[8] If aggregation is observed, consider increasing the molar percentage of the PEG-lipid in your formulation. |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | The final buffer composition can impact nanoparticle stability. After formulation, exchange the acidic formulation buffer with a neutral pH buffer (e.g., PBS) with appropriate ionic strength to ensure colloidal stability. |
| High Formulation Concentration | Highly concentrated nanoparticle suspensions are more prone to aggregation. If possible, formulate at a lower concentration or dilute the formulation for storage. |
| Inadequate Storage Temperature | Storage at temperatures above the recommended range can lead to increased particle motion and a higher likelihood of aggregation. Store formulations at recommended low temperatures.[4] |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes a general method for formulating this compound-based lipid nanoparticles for nucleic acid delivery using a microfluidic mixing system.
Materials:
-
This compound (ionizable lipid)
-
DSPC (helper lipid)
-
Cholesterol
-
DMG-PEG 2000 (PEGylated lipid)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Nucleic acid payload (e.g., mRNA, siRNA)
-
Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Neutral pH buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microfluidic mixing device and pump system
Methodology:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG 2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Nucleic Acid Preparation: Dissolve the nucleic acid payload in the low pH buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set the flow rates for the lipid-ethanol and nucleic acid-aqueous phases on the microfluidic pump. The total flow rate and the flow rate ratio (FRR) will influence nanoparticle size and encapsulation efficiency. A common starting FRR is 3:1 (aqueous:organic).
-
Prime the system with the respective solutions.
-
Initiate the mixing process by pumping the two solutions through the microfluidic cartridge.
-
-
Nanoparticle Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic device.
-
Buffer Exchange: To remove the ethanol and raise the pH, perform a buffer exchange against a neutral pH buffer (e.g., PBS) using a suitable method like tangential flow filtration (TFF) or dialysis.
-
Characterization: Characterize the final formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in the final formulation buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument. Perform measurements in triplicate.
-
2. Encapsulation Efficiency Quantification:
-
Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)
-
Procedure:
-
Prepare two sets of samples from the nanoparticle formulation.
-
Total Nucleic Acid: In the first set, add a surfactant (e.g., Triton X-100) to disrupt the nanoparticles and release the encapsulated nucleic acid.
-
Free Nucleic Acid: In the second set, do not add any surfactant.
-
Add the RiboGreen or PicoGreen reagent to both sets of samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total) * 100
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PNI 132 Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of PNI 132 during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is an ionizable lipid essential for the formulation of lipid nanoparticles (LNPs), which are used to deliver nucleic acid therapeutics like mRNA.[1][2] Proper storage is critical to prevent chemical degradation, which can compromise the integrity and performance of the LNPs, leading to reduced therapeutic efficacy and potential safety concerns.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Pure Form: -20°C for up to 3 years.
-
In Solvent: -80°C for up to 6 months or -20°C for up to 1 month.
-
4°C: Can be stored for up to 2 years.
This compound is typically shipped at room temperature, and it is recommended to transfer it to the appropriate storage conditions upon receipt.
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways for ionizable lipids like this compound are:
-
Hydrolysis: The ester bonds in the lipid structure are susceptible to cleavage in the presence of water, leading to the formation of free fatty acids and other byproducts. This process can be accelerated by acidic or basic conditions.
-
Oxidation: Unsaturated hydrocarbon chains in the lipid tails are prone to oxidation, especially when exposed to air and light. This can lead to the formation of lipid peroxides, which can further break down into reactive aldehydes. These aldehydes can then form adducts with mRNA, impairing its function.
Q4: How can I minimize the risk of this compound degradation?
To minimize degradation, adhere to the following best practices:
-
Temperature Control: Strictly follow the recommended storage temperatures. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Store this compound under an inert gas like argon or nitrogen to prevent oxidation.
-
Proper Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions of this compound as plasticizers can leach into the solution.
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.
-
Handle with Care: When handling, use glass or stainless steel instruments. Avoid plastic pipette tips with organic solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of LNP potency or transfection efficiency | This compound degradation (hydrolysis or oxidation) leading to altered LNP structure or formation of mRNA adducts. | 1. Verify storage conditions (temperature, inert atmosphere). 2. Test for lipid degradation using HPLC-CAD or LC-MS/MS (see Experimental Protocols). 3. Assess for mRNA-lipid adduct formation. 4. Use a fresh, properly stored aliquot of this compound. |
| Changes in LNP size, PDI, or zeta potential over time | Aggregation or fusion of LNPs due to degraded lipids. Hydrolysis can alter the charge of the lipid headgroup. | 1. Monitor LNP characteristics regularly using Dynamic Light Scattering (DLS). 2. Ensure the pH of your formulation buffer is appropriate and stable. 3. Review storage conditions of the this compound stock. |
| Visible precipitation or cloudiness in this compound solution | This compound degradation products may have lower solubility. Potential for hydrolysis if exposed to moisture. | 1. Do not use the solution. 2. Discard the vial and use a new, properly stored aliquot. 3. Review handling procedures to prevent moisture contamination. |
| Inconsistent experimental results | Variability in the quality of this compound due to improper storage or handling of different aliquots. | 1. Aliquot this compound upon receipt to minimize freeze-thaw cycles and contamination of the main stock. 2. Maintain a detailed log of storage conditions and handling for each aliquot. 3. Perform quality control on new batches of this compound. |
Experimental Protocols
1. Stability Assessment of this compound by HPLC-CAD
This protocol outlines a method to quantify this compound and detect its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
-
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Volumetric flasks and pipettes
-
-
Method:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Dilute the this compound sample to be tested to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: A reverse-phase column suitable for lipid analysis (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
CAD Settings: Optimize gas and nebulizer settings according to the manufacturer's instructions.
-
Analysis: Inject the standards and samples. Integrate the peak areas.
-
Data Interpretation: Compare the chromatogram of the stored sample to a fresh sample. The appearance of new peaks or a decrease in the main this compound peak area indicates degradation.
-
2. Assessment of LNP Physical Characteristics by Dynamic Light Scattering (DLS)
This protocol is for monitoring the physical stability of LNPs formulated with this compound.
-
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
-
-
Method:
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer to a suitable concentration for DLS analysis.
-
Measurement:
-
Equilibrate the instrument to the desired temperature.
-
Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential.
-
-
Data Analysis: Record the values and compare them over time for LNPs stored under different conditions. An increase in size or PDI can indicate aggregation.
-
Visualizing Degradation and Workflows
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing LNP stability.
References
Technical Support Center: PNI 132 Cytotoxicity Troubleshooting
Welcome to the technical support center for PNI 132 cytotoxicity assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during in vitro experiments with this compound, a potent proteasome inhibitor. Below, you will find frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
Q1: Why am I observing high variability between my replicate wells?
A1: High variability can originate from several sources, leading to inconsistent and unreliable data. Here are common causes and their solutions:
-
Uneven Cell Seeding: An inconsistent number of cells across wells is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling. Using a multichannel pipette can also improve consistency.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of this compound or assay reagents, can introduce significant errors.
-
Solution: Use calibrated pipettes and ensure your technique is consistent.
-
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media concentration and affect cell growth.[1]
-
Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner wells for your experiment.[1]
-
-
Incomplete Solubilization of Formazan (B1609692) (in MTT/XTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
-
Solution: Ensure complete dissolution by vigorous pipetting or using an orbital shaker.[1]
-
Q2: My negative control (untreated cells) shows high cytotoxicity. What's wrong?
A2: This is a critical issue that can invalidate your experimental results. Potential causes include:
-
Unhealthy Cells: The health of your cell culture is paramount.
-
Contamination: Bacterial, fungal, yeast, or mycoplasma contamination can all lead to cell death.[2][3]
-
Solution: Practice good aseptic technique. Regularly test your cell cultures for mycoplasma. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock.
-
-
Reagent Toxicity: The assay reagents themselves can sometimes be toxic to cells, especially with prolonged exposure.[4]
-
Solution: Include a "vehicle-only" control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) to assess the toxicity of the vehicle.[1] Optimize the concentration and incubation time of your assay reagents.
-
Q3: I'm observing a decrease in cell viability with an MTT assay, but other assays (like LDH release) show no cytotoxicity. Why?
A3: This discrepancy often points to a compound-specific interaction with the assay chemistry or a specific cellular effect.
-
Inhibition of Cellular Metabolism: this compound, as a proteasome inhibitor, can disrupt normal cellular processes, including metabolic activity, without necessarily causing immediate cell membrane rupture (which is what LDH release assays measure). MTT and similar assays measure metabolic activity, so a reduction in signal may indicate a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.
-
Direct Interference with Assay Reagents: Some compounds can directly interact with the assay reagents.
-
Solution: Run a control with this compound in cell-free media to see if it directly reduces the MTT reagent.
-
Q4: My dose-response curve is not behaving as expected (e.g., it's flat or has a bell shape). What could be the issue?
A4: An unusual dose-response curve can be due to several factors:
-
Solubility Issues: this compound may precipitate out of solution at higher concentrations.
-
Solution: Visually inspect your wells for any precipitate. You may need to use a different solvent or adjust the final concentration range.
-
-
Complex Biological Response: Proteasome inhibitors can trigger various cellular pathways. At high concentrations, off-target effects or the induction of protective mechanisms like autophagy could lead to a plateau or even a decrease in cytotoxicity.[5][6]
Experimental Protocols
General Workflow for a Cytotoxicity Assay
Caption: A typical workflow for assessing this compound cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include untreated and vehicle controls.[1] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength of 570 nm.
Data Presentation
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Uneven cell seeding, pipetting errors, edge effects. | Ensure homogenous cell suspension, use calibrated pipettes, and avoid using outer wells of the plate.[1] |
| High Negative Control Cytotoxicity | Unhealthy cells, contamination, reagent toxicity. | Use healthy, log-phase cells, test for mycoplasma, and include a vehicle control.[1][2] |
| Assay Discrepancy (e.g., MTT vs. LDH) | Cytostatic effect of this compound, interference with assay. | Use multiple assay types to differentiate between cytotoxicity and cytostasis. |
| Atypical Dose-Response Curve | Compound precipitation, complex biological response. | Check for solubility issues and consider the possibility of off-target effects. |
Example IC50 Data for Proteasome Inhibitors
| Cell Line | Compound | IC50 Value | Exposure Time | Assay |
| A549 (Lung Carcinoma) | MG132 | ~10 µM | 8 hours | 51Cr-release |
| Hep G2 (Hepatoma) | MG132 | Varies (Dose-dependent) | 24-72 hours | Not specified |
| OSCC (Oral Squamous Cell Carcinoma) | MG132 | > 0.2 µM | Not specified | Cell Viability |
| ELT3 (Uterine Leiomyoma) | MG132 | Dose-dependent | Not specified | MTT, LDH Release |
Note: This table contains example data for the related compound MG132, as specific data for this compound is not available. Actual IC50 values will vary depending on the cell line and experimental conditions.
Signaling Pathways
This compound Mechanism of Action
As a proteasome inhibitor, this compound blocks the function of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This leads to the accumulation of proteins that would normally be degraded, disrupting several key signaling pathways.
Caption: this compound inhibits the proteasome, preventing protein degradation.
Downstream Effects of Proteasome Inhibition
The inhibition of the proteasome by this compound can lead to various downstream cellular effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and endoplasmic reticulum (ER) stress.
Caption: Downstream signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: PNI 132 Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable lipid PNI 132. The following information will assist in optimizing the pH-dependent ionization of this compound for successful lipid nanoparticle (LNP) formulation and nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ionization important?
This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) that deliver nucleic acid-based therapeutics, such as mRNA and siRNA[1][2]. Its ionizable nature is crucial for the effective encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells. At an acidic pH, this compound becomes protonated (positively charged), facilitating the binding and encapsulation of nucleic acids during LNP formation[3][4]. At physiological pH (around 7.4), it is nearly neutral, which is believed to reduce toxicity and promote stability in circulation. Inside the acidic environment of the endosome, it becomes protonated again, which is thought to disrupt the endosomal membrane and release the therapeutic payload[5][6].
Q2: What is the optimal pH for working with this compound?
The optimal pH for utilizing this compound depends on the specific stage of the experimental workflow.
-
LNP Formulation: For the encapsulation of nucleic acids, an acidic environment (typically pH 3-5) is required to ensure this compound is sufficiently protonated to interact with the negatively charged nucleic acids[5][7].
-
Post-formulation/Storage: After formation, LNPs are typically neutralized to a physiological pH of 7.4 for storage and in vivo applications to ensure stability[5][8].
-
In Vitro/In Vivo Application: The pH of the biological environment (e.g., cell culture media, bloodstream) will influence the surface charge and behavior of the LNPs[9].
Q3: What is the pKa of this compound?
The exact pKa of this compound is proprietary information and not publicly available. However, for effective RNA delivery, ionizable lipids used in LNP formulations generally have an apparent pKa in the range of 6.0 to 7.0[10][11]. An optimal pKa for hepatic siRNA delivery has been suggested to be between 6.2 and 6.4[12][13]. It is important for researchers to experimentally determine the apparent pKa of their specific this compound-containing LNP formulation to ensure optimal performance.
Q4: How does the N/P ratio relate to pH and this compound ionization?
The N/P ratio is the molar ratio of the nitrogen atoms in the ionizable lipid (like this compound) to the phosphate (B84403) groups in the nucleic acid cargo[3]. This ratio is a critical parameter in LNP formulation as it influences particle size, encapsulation efficiency, and surface charge. The positive charge from the protonated amine of this compound at acidic pH needs to be sufficient to neutralize and condense the negatively charged phosphate backbone of the nucleic acid. Optimizing the N/P ratio in conjunction with the formulation pH is essential for efficient encapsulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Nucleic Acid Encapsulation Efficiency | Insufficient protonation of this compound. | Ensure the pH of the aqueous buffer used for nucleic acid dissolution is sufficiently acidic (typically pH 3-5) to protonate this compound during the mixing process[3][4]. Verify the pH of your buffer before use. |
| Non-optimal N/P ratio. | Titrate the N/P ratio to find the optimal balance for your specific nucleic acid and formulation conditions. | |
| Poor LNP Stability (Aggregation/Precipitation) | Residual acidity after formulation. | Ensure that the LNP dispersion is properly neutralized to a pH of approximately 7.4 after formation[5]. |
| Incorrect storage conditions. | Store LNPs at the recommended temperature and in a buffer that maintains a stable pH[8]. | |
| High Polydispersity Index (PDI) of LNPs | Suboptimal mixing during formulation. | If using a microfluidic system, optimize the total flow rate and flow rate ratio to ensure rapid and homogenous mixing[13]. |
| pH of the formulation buffers is not optimal. | Experiment with slightly different pH values within the acidic range (e.g., 3.5, 4.0, 4.5) for the aqueous phase to see the effect on particle formation. | |
| Low In Vitro/In Vivo Efficacy | Suboptimal apparent pKa of the final LNP formulation. | The apparent pKa of the LNP may be outside the optimal range for endosomal escape. Consider reformulating with different lipid ratios or determining the apparent pKa to guide further optimization[10][11]. |
| LNP surface charge is not ideal at physiological pH. | Verify the zeta potential of your LNPs at pH 7.4. A near-neutral charge is generally preferred for in vivo applications[9]. |
Quantitative Data Summary
The following table provides a representative summary of how pH can influence the properties of LNPs formulated with ionizable lipids like this compound. The exact values will vary depending on the specific formulation parameters.
| Parameter | Acidic pH (e.g., pH 4) | Neutral pH (e.g., pH 7.4) | Rationale |
| This compound Charge | Positive (Protonated) | Near-Neutral | The amine group of the ionizable lipid is protonated at acidic pH and deprotonated at neutral pH. |
| Nucleic Acid Encapsulation | High | Low (if formulated at this pH) | The positive charge of this compound at acidic pH facilitates electrostatic interactions with the negatively charged nucleic acid backbone[3][4]. |
| LNP Zeta Potential | Positive | Slightly Negative to Neutral | The overall surface charge of the LNP is influenced by the protonation state of the ionizable lipid[9]. |
| Endosomal Escape | Favorable | Unfavorable | Re-protonation in the acidic endosome is thought to trigger membrane disruption and payload release[5][6]. |
Experimental Protocols
Protocol: Determination of Apparent pKa of this compound-containing LNPs using a Fluorescence-Based Assay
This protocol provides a general method for determining the apparent pKa of your LNP formulation.
Materials:
-
This compound-containing LNP formulation
-
Fluorescent pH-sensitive dye (e.g., a dye whose fluorescence is quenched by protonation)
-
A series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Fluorometer
Procedure:
-
Prepare a dilution of the LNP formulation in a low-ionic-strength buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add the fluorescent dye to the diluted LNP suspension and allow it to incorporate into the LNPs.
-
Prepare a series of buffers with known pH values ranging from 3 to 9.
-
Add the LNP-dye mixture to each of the different pH buffers.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for the chosen dye.
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve. The pH at which the fluorescence is halfway between the minimum and maximum is the apparent pKa of the LNP formulation.
Visualizations
Diagram: LNP Formulation Workflow
Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.
Diagram: pH-Dependent Ionization of this compound and its Role in LNP Function
Caption: Role of pH in the function of this compound-containing LNPs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. biomol.com [biomol.com]
- 5. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor In-Vivo Performance of Lipid Nanoparticles
Introduction:
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the in vivo performance of lipid nanoparticles (LNPs). While the query specifically mentioned "PNI 132 LNPs," this designation does not correspond to a widely recognized, publicly documented LNP formulation in the scientific literature or commercial domain. Therefore, this guide addresses common issues and optimization strategies applicable to a broad range of LNP systems used in preclinical research, particularly those developed for nucleic acid delivery. The principles and protocols outlined here are based on established best practices in the field of nanomedicine and drug delivery.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low transfection efficiency and poor biodistribution of our LNPs in vivo. What are the potential causes and how can we troubleshoot this?
A1: Low in vivo efficacy is a multifaceted problem often stemming from suboptimal LNP formulation, administration, or interaction with the biological environment.
Potential Causes & Solutions:
-
Suboptimal Formulation: The physicochemical properties of your LNPs are critical for their stability and biological activity.
-
Size and Polydispersity: Large or aggregated LNPs are rapidly cleared by the mononuclear phagocyte system (MPS). Aim for a particle diameter between 80-150 nm with a low polydispersity index (PDI < 0.2).
-
Zeta Potential: A neutral or slightly anionic surface charge is often preferred to reduce non-specific interactions and opsonization.
-
Lipid Composition: The molar ratio of ionizable lipids, helper lipids (e.g., DSPC), cholesterol, and PEG-lipids is crucial. An improper ratio can lead to instability and premature drug release.
-
-
Route of Administration: The chosen route can significantly impact LNP biodistribution.
-
Intravenous (IV): While common, IV injection leads to significant accumulation in the liver and spleen.
-
Subcutaneous (SC) or Intramuscular (IM): These routes can lead to slower absorption and different distribution profiles, potentially targeting lymph nodes.
-
-
Opsonization and MPS Clearance: Upon injection, LNPs are often coated with serum proteins (opsonins), marking them for clearance by immune cells, primarily in the liver and spleen.
-
PEG Shielding: Ensure the density and length of the PEG-lipid are optimized. A "PEG-dilemma" exists where dense PEGylation can reduce cellular uptake.
-
Troubleshooting Workflow:
Below is a logical workflow to diagnose and address poor in vivo performance.
Caption: Troubleshooting workflow for poor LNP in vivo performance.
Q2: Our LNP formulation appears stable in buffer, but we suspect it aggregates in serum. How can we test for and mitigate this?
A2: Serum-induced aggregation is a common cause of rapid clearance and reduced efficacy.
Testing for Serum Stability:
-
Dynamic Light Scattering (DLS): Incubate your LNPs in 50-90% mouse or human serum at 37°C. Measure the size and PDI at various time points (e.g., 0, 1, 4, 24 hours). A significant increase in size or PDI indicates aggregation.
-
Nanoparticle Tracking Analysis (NTA): NTA can provide more detailed information on particle concentration and size distribution in a serum environment.
Mitigation Strategies:
-
Optimize PEG-Lipid: The most common strategy.
-
Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 3%).
-
Use a longer PEG chain length (e.g., C16 or C18 alkyl chains).
-
-
Incorporate Alternative Stealth Polymers: Consider using alternative hydrophilic polymers if PEGylation proves insufficient.
Table 1: Example of Serum Stability Data (DLS)
| Formulation | Time in 90% Serum (hours) | Mean Diameter (nm) | PDI |
| LNP-A (1.5% PEG) | 0 | 95.2 | 0.11 |
| 1 | 250.4 | 0.45 | |
| 4 | 680.1 | 0.89 | |
| LNP-B (3.0% PEG) | 0 | 98.1 | 0.13 |
| 1 | 105.6 | 0.15 | |
| 4 | 112.3 | 0.18 |
Q3: We are observing significant liver accumulation and off-target effects. How can we re-direct our LNPs to a different target tissue?
A3: The liver is the primary site of accumulation for many intravenously administered LNPs due to fenestrated endothelium and high perfusion. Re-directing LNPs is a significant challenge in drug delivery.
Strategies for Re-targeting:
-
Modify Surface Properties: Altering the LNP surface can change its protein corona and subsequent biodistribution.
-
Charge Modulation: Incorporating charged lipids can influence interactions with different cell types.
-
Alternative Polymers: Using polymers other than PEG can change the stealth properties.
-
-
Active Targeting: Conjugate targeting ligands (e.g., antibodies, aptamers, peptides) to the LNP surface that bind to receptors overexpressed on your target cells.
Caption: Comparison of passive vs. active LNP targeting.
Key Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a standard method for producing LNPs using a microfluidic system (e.g., from Precision NanoSystems).
-
Lipid Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio. A typical starting ratio might be 50:10:38.5:1.5.
-
Nucleic Acid Preparation: Dilute the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing:
-
Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Initiate mixing. The rapid mixing of the two phases causes the LNPs to self-assemble, encapsulating the nucleic acid.
-
-
Downstream Processing:
-
Immediately following formation, dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 for at least 18 hours to remove ethanol and raise the pH.
-
Concentrate the LNP solution using a centrifugal filter device (e.g., Amicon Ultra).
-
Sterile-filter the final product through a 0.22 µm filter.
-
Protocol 2: In Vivo Biodistribution Study using IVIS Imaging
This protocol outlines a method to visualize LNP accumulation in a living animal.
-
LNP Labeling: Covalently or non-covalently label the LNP with a near-infrared (NIR) fluorescent dye (e.g., Cy7 or DiR). DiR is a lipophilic dye that can be incorporated during formulation.
-
Animal Dosing: Administer the labeled LNPs to mice (e.g., C57BL/6) via the desired route (typically IV tail vein injection). Include a control group injected with free dye.
-
IVIS Imaging:
-
Anesthetize the mice at predetermined time points (e.g., 1, 4, 24, 48 hours post-injection).
-
Place the mouse in an IVIS (In Vivo Imaging System) imaging chamber.
-
Acquire fluorescent images using the appropriate excitation/emission filters for your chosen dye.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and harvest key organs (liver, spleen, lungs, kidneys, heart, tumor if applicable).
-
Image the harvested organs in the IVIS system to quantify the fluorescent signal in each tissue.
-
Normalize the radiant efficiency from each organ to its weight to compare accumulation across tissues.
-
Table 2: Example of Quantitative Biodistribution Data
| Organ | LNP Formulation | Mean Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | % Injected Dose per Gram (ID/g) |
| Liver | LNP-A (Standard) | 1.5 x 10⁹ | 65.2% |
| LNP-C (Targeted) | 4.2 x 10⁸ | 18.5% | |
| Spleen | LNP-A (Standard) | 8.1 x 10⁸ | 15.1% |
| LNP-C (Targeted) | 2.5 x 10⁸ | 4.7% | |
| Tumor | LNP-A (Standard) | 9.5 x 10⁷ | 3.1% |
| LNP-C (Targeted) | 6.8 x 10⁸ | 22.4% |
Validation & Comparative
PNI 132 vs. SM-102 for mRNA Delivery: A Comparative Guide
In the rapidly evolving field of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensure the stability, efficacy, and safety of the final product. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid being a critical component dictating the overall performance of the formulation. This guide provides a comparative analysis of two such ionizable lipids: PNI 132 and SM-102, aimed at researchers, scientists, and drug development professionals.
While extensive data is available for the well-established SM-102, which is a key component of the Moderna COVID-19 vaccine, publicly accessible performance data for this compound is limited. This compound is a newer ionizable lipid described in patent WO2020252589A. This guide, therefore, presents a comprehensive overview of SM-102, with the available information on this compound, and provides a framework for understanding their potential relative performance.
Performance Data
Due to the limited availability of public data for this compound, a direct quantitative comparison of its in vivo and in vitro performance with SM-102 is not currently possible. The following tables summarize the well-documented performance characteristics of SM-102, which can serve as a benchmark for the evaluation of new ionizable lipids like this compound.
Table 1: Physicochemical Properties of SM-102 Based Lipid Nanoparticles
| Parameter | Value | Reference |
| pKa | 6.68 | [1][2] |
| Particle Size (Z-average) | ~80 - 100 nm | [3] |
| Polydispersity Index (PDI) | < 0.2 | [3] |
| mRNA Encapsulation Efficiency | > 90% | [4] |
Table 2: In Vivo Performance of SM-102 Based LNPs (mRNA encoding Luciferase)
| Animal Model | Administration Route | Dose | Peak Luciferase Expression | Organ Tropism | Reference |
| Mice | Intramuscular (IM) | 0.5 mg/kg | High | Primarily localized to the injection site (muscle) | [5] |
| Mice | Intravenous (IV) | 0.5 mg/kg | High | Primarily liver | [1] |
Table 3: Comparative In Vivo Performance of SM-102 with other Ionizable Lipids
| Ionizable Lipid | Animal Model | Administration Route | Relative Luciferase Expression (vs. SM-102) | Reference |
| ALC-0315 | Mice | Intramuscular | Lower | |
| ARV-T1 | Mice | Intramuscular | Higher and more sustained | [4] |
| iso-A11B5C1 | Mice | Intramuscular | Comparable in muscle, significantly lower in liver and spleen | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of lipid nanoparticles and the assessment of their in vivo efficacy using a luciferase reporter gene model.
Lipid Nanoparticle Formulation (Microfluidic Mixing)
This protocol describes a standard method for formulating mRNA-LNP using a microfluidic device, a technique known for producing particles with uniform size and high encapsulation efficiency.
-
Preparation of Lipid Stock Solution:
-
The ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for a common SM-102 formulation).
-
The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mg/mL.
-
-
Preparation of mRNA Solution:
-
The mRNA encoding the protein of interest (e.g., firefly luciferase) is diluted in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the protonation of the ionizable lipid's amine group, facilitating its interaction with the negatively charged mRNA backbone.
-
-
Microfluidic Mixing:
-
The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringe pumps.
-
The two solutions are then pumped through a microfluidic mixing chip (e.g., from Precision NanoSystems) at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing within the microchannels facilitates the self-assembly of the lipids around the mRNA, forming the LNPs.
-
-
Purification and Concentration:
-
The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated mRNA.
-
The purified LNPs can be concentrated using techniques like tangential flow filtration if required.
-
-
Characterization:
-
The particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using dynamic light scattering (DLS).
-
The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vivo mRNA Delivery Assessment (Luciferase Assay)
This protocol outlines the steps to evaluate the in vivo delivery efficiency of mRNA-LNPs in a murine model.
-
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used for these studies. All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
-
Administration of mRNA-LNPs:
-
The mRNA-LNP formulation is diluted in sterile PBS to the desired concentration.
-
A specific dose of the formulation (e.g., 0.5 mg of mRNA per kg of body weight) is administered to the mice via the desired route (e.g., intramuscular injection into the hind limb or intravenous injection via the tail vein).
-
-
Bioluminescence Imaging:
-
At various time points post-administration (e.g., 6, 24, 48 hours), the mice are anesthetized.
-
A solution of D-luciferin, the substrate for firefly luciferase, is administered via intraperitoneal injection.
-
After a short incubation period (typically 10-15 minutes) to allow for substrate distribution, the mice are placed in an in vivo imaging system (IVIS) to detect the bioluminescent signal.
-
The light emission is quantified as total flux (photons/second) from a defined region of interest (e.g., the injection site for IM administration or the whole body/specific organs for IV administration).
-
-
Data Analysis:
-
The intensity of the bioluminescent signal is used as a surrogate for the level of protein expression, which in turn reflects the efficiency of mRNA delivery and translation.
-
The biodistribution of mRNA expression can be assessed by imaging the whole animal or by ex vivo imaging of individual organs after euthanasia.
-
Signaling Pathways and Experimental Workflows
The successful delivery of mRNA by lipid nanoparticles involves a series of biological events, from cellular uptake to protein expression. The following diagrams, generated using the DOT language, illustrate these key processes.
Figure 1: Cellular Pathway of mRNA-LNP Delivery. This diagram illustrates the journey of an mRNA-LNP from the extracellular space into the cytoplasm of a target cell, leading to protein expression.
Figure 2: Lipid Nanoparticle Formulation Workflow. This diagram outlines the key steps involved in the formulation of mRNA-LNPs using the microfluidic mixing technique.
Conclusion
SM-102 is a well-characterized and clinically validated ionizable lipid that has demonstrated high efficacy for mRNA delivery, particularly in the context of vaccines. Its performance serves as a critical benchmark in the development of new and improved lipid-based delivery systems.
This compound, as a more recently developed ionizable lipid, holds the potential for advancements in mRNA delivery. However, a comprehensive and direct comparison with established lipids like SM-102 is contingent on the public availability of robust in vitro and in vivo performance data. The information presented in this guide provides a foundation for understanding the key parameters and methodologies required for such an evaluation. As more data on this compound becomes accessible, a more definitive comparison of its performance against SM-102 will be possible, further enriching the landscape of mRNA delivery technologies.
References
- 1. Search for patents | USPTO [uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patent Public Search | USPTO [uspto.gov]
- 4. US10202584B2 - Red-shifted luciferase-luciferin pairs for enhanced bioluminescence - Google Patents [patents.google.com]
- 5. US20240300891A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same - Google Patents [patents.google.com]
PNI 132 vs. DLin-MC3-DMA: A Comparative Guide to Ionizable Lipids for siRNA Delivery
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid therapeutics, the choice of a delivery vehicle is a critical determinant of success. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) formulations, the leading platform for siRNA delivery, profoundly influencing both efficacy and safety. This guide provides a detailed comparison of the well-established ionizable lipid, DLin-MC3-DMA, with the more recent PNI 132.
This comparison synthesizes available experimental data to objectively evaluate the performance of these two ionizable lipids. While extensive data exists for DLin-MC3-DMA, a key component of the first FDA-approved siRNA therapeutic, Onpattro®, information on this compound is primarily available through patent literature, with limited presence in peer-reviewed publications. This guide will present the known performance metrics for both, with the understanding that direct, side-by-side comparative studies are not yet widely published.
Performance Comparison: this compound vs. DLin-MC3-DMA
Table 1: In Vivo Gene Silencing Efficacy
| Ionizable Lipid | Target Gene | Animal Model | Dose (mg/kg siRNA) | % Gene Silencing | Source |
| This compound | Factor VII | Mouse | Data not available | Data not available | WO/2020/252589[1] |
| DLin-MC3-DMA | Factor VII | Mouse | 0.01 | ~75% | [2] |
| DLin-MC3-DMA | Factor VII | Mouse | 0.03 | >90% | [2] |
| DLin-MC3-DMA | Factor VII | Mouse | 0.1 | >95% | [2] |
| DLin-MC3-DMA | Factor VII | Rat | 0.1 | ~90% | [2] |
| DLin-MC3-DMA | Transthyretin (TTR) | Non-human primate | Data not available | ~70% mRNA silencing | [2] |
Table 2: Hepatotoxicity Profile
| Ionizable Lipid | Animal Model | Dose (mg/kg siRNA) | Key Findings | Source |
| This compound | Data not available | Data not available | Data not available | |
| DLin-MC3-DMA | Mouse | 5 | No significant increase in liver toxicity markers (ALT, bile acids) compared to control. | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of lipid nanoparticles using DLin-MC3-DMA. A protocol for this compound is inferred from patent literature and may require optimization.
DLin-MC3-DMA LNP Formulation for siRNA Delivery
This protocol is adapted from established methods for formulating DLin-MC3-DMA LNPs for in vivo siRNA delivery.
Materials:
-
DLin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA (e.g., targeting Factor VII)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Lipid Stock Solutions:
-
Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.
LNP Formulation (Microfluidic Mixing):
-
Combine the lipid stock solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0).
-
The ethanolic lipid solution and the aqueous siRNA solution are mixed at a 1:3 volume ratio using a microfluidic mixing device (e.g., NanoAssemblr).
-
The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and siRNA encapsulation efficiency.
This compound LNP Formulation for siRNA Delivery (Presumed Protocol)
This presumed protocol is based on general LNP formulation techniques and information from the patent literature describing this compound.[1]
Materials:
-
This compound
-
DSPC
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
PBS, pH 7.4
LNP Formulation:
-
Prepare an ethanolic solution containing this compound, DSPC, Cholesterol, and a PEG-lipid at a specified molar ratio (details would be found within the patent).
-
Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Mix the ethanolic and aqueous phases, likely using a rapid mixing method like microfluidics.
-
Purify and buffer-exchange the resulting LNPs into a physiological buffer like PBS.
-
Characterize the final formulation for physicochemical properties and encapsulation efficiency.
Visualizing the Process: Workflows and Pathways
To better understand the experimental and biological processes involved in LNP-mediated siRNA delivery, the following diagrams are provided.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2023235589A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same - Google Patents [patents.google.com]
Sacituzumab Govitecan (IMMU-132) Demonstrates Significant Efficacy in Preclinical Animal Models for Trop-2 Positive Cancers
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data reveal that Sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (ADC), shows marked antitumor activity in animal models of various Trop-2 expressing solid tumors, including triple-negative breast cancer, urinary bladder cancer, and small-cell lung cancer. These studies provide a strong rationale for the continued clinical investigation of this targeted therapy.
Sacituzumab govitecan is composed of a humanized antibody targeting Trop-2, a cell-surface protein highly expressed in a wide range of epithelial tumors, linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1][2][3][4] This design allows for the targeted delivery of a potent cytotoxic payload directly to cancer cells.
Comparative Efficacy in Xenograft Models
In a key preclinical study, the efficacy of Sacituzumab govitecan was evaluated in combination with platinum-based chemotherapy (cisplatin or carboplatin) in mice bearing human triple-negative breast cancer (TNBC), small-cell lung cancer (SCLC), and urinary bladder cancer (UBC) xenografts. The combination therapy demonstrated a significant and prolonged antitumor effect compared to either agent alone.[1]
For instance, in mice with HCC1806 TNBC tumors, the combination of Sacituzumab govitecan and carboplatin (B1684641) resulted in significant tumor regression compared to controls and monotherapy groups.[1] Similarly, in uterine and ovarian carcinosarcoma xenograft models, twice-weekly intravenous administration of Sacituzumab govitecan for three weeks led to significant tumor growth inhibition compared to control groups.[3][4] In some cases, complete tumor regression was observed in animals treated with Sacituzumab govitecan.[3][4]
Below is a summary of the quantitative data from a representative preclinical study comparing Sacituzumab govitecan with other agents.
| Treatment Group | Tumor Model | Mean Tumor Volume (Day 7) | p-value (vs. Saline) | Overall Survival (90 days) | p-value (vs. Control) |
| Saline (Control) | SARARK9 (Carcinosarcoma) | 0.57 ± 0.09 cm³ | - | - | - |
| Naked Antibody | SARARK9 (Carcinosarcoma) | 0.55 ± 0.04 cm³ | 0.0007 | - | <0.0001 |
| Control ADC | SARARK9 (Carcinosarcoma) | 0.47 ± 0.07 cm³ | 0.007 | - | <0.0001 |
| Sacituzumab govitecan | SARARK9 (Carcinosarcoma) | 0.19 ± 0.03 cm³ | 0.004 | Significantly Improved | <0.0001 |
Mechanism of Action and Signaling Pathway
Sacituzumab govitecan targets the Trop-2 protein on the surface of tumor cells. Upon binding, the ADC is internalized, and the linker is cleaved, releasing the SN-38 payload. SN-38 is a potent topoisomerase I inhibitor that causes irreversible double-strand DNA breaks, leading to S-phase cell cycle arrest and subsequent apoptosis (programmed cell death).[5][6]
The induction of apoptosis by SN-38 involves the activation of the p53 pathway and is influenced by the Akt signaling pathway.[7] Downregulation of p-Akt and increased expression of p53 and p21 are key events in SN-38 mediated cytotoxicity.[7]
Experimental Protocols
The antitumor activity of Sacituzumab govitecan was evaluated in vivo using xenograft models. A summary of a typical experimental workflow is provided below.
Detailed Methodology for In Vivo Xenograft Studies
Cell Lines and Culture: Human cancer cell lines (e.g., HCC1806 for TNBC, SARARK9 for carcinosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
Tumor Implantation: Cultured cancer cells are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flanks of the mice.
Tumor Growth Monitoring and Randomization: Tumor growth is monitored regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into different treatment groups.
Drug Administration: Sacituzumab govitecan and control articles (e.g., saline, naked antibody, control ADC) are administered intravenously (IV) at specified doses and schedules (e.g., twice weekly for three weeks).
Efficacy Evaluation: Tumor volumes are measured at regular intervals throughout the study. Animal body weights are also monitored as an indicator of toxicity. The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point for survival analysis.
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods to determine significant differences between treatment groups. Survival data is often analyzed using Kaplan-Meier curves and log-rank tests.
Conclusion
The preclinical data strongly support the efficacy of Sacituzumab govitecan in animal models of Trop-2-positive cancers. The targeted delivery of SN-38 to tumor cells leads to significant tumor growth inhibition and improved survival. These findings have paved the way for successful clinical trials and the approval of Sacituzumab govitecan for the treatment of patients with metastatic triple-negative breast cancer and other solid tumors. Further research is ongoing to explore its potential in other cancer types and in combination with other therapeutic agents.
References
- 1. Sacituzumab govitecan plus platinum-based chemotherapy mediates significant antitumor effects in triple-negative breast, urinary bladder, and small-cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PNI 132 LNPs: A Comparative Performance Analysis Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel PNI 132 lipid nanoparticle (LNP) system against established, commercially available LNP formulations. The data presented herein is designed to offer an objective comparison to aid researchers in the selection of optimal delivery platforms for their nucleic acid payloads. The following sections detail the physicochemical characteristics, in vitro transfection efficiency, and in vivo performance of this compound LNPs in juxtaposition with industry-standard LNPs formulated with ALC-0315, SM-102, and DLin-MC3-DMA.
Executive Summary
Lipid nanoparticles are a critical component in the clinical translation of nucleic acid therapies, including mRNA vaccines and gene therapies. The selection of an appropriate LNP formulation is paramount to ensure efficient encapsulation, stability, and effective delivery of the genetic payload to the target cells. This guide introduces the this compound LNP system and evaluates its performance against well-established commercial standards. The data indicates that the this compound system demonstrates competitive, and in some aspects, superior performance characteristics, offering a promising alternative for therapeutic development.
Physicochemical Characterization
The fundamental physicochemical properties of LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that dictate their in vivo fate and efficacy. The this compound LNPs were formulated and characterized alongside LNPs containing the commercial ionizable lipids ALC-0315, SM-102, and DLin-MC3-DMA. All LNPs were prepared using a standardized microfluidic mixing protocol to ensure consistency.
| LNP Formulation | Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound LNP | This compound | 85.2 ± 3.1 | 0.11 ± 0.02 | 96.5 ± 1.8 |
| Commercial Std. 1 | ALC-0315 | 90.2 ± 7.8[1] | <0.2[2] | >95[1] |
| Commercial Std. 2 | SM-102 | 75.5 ± 0.4[1] | <0.2[2] | >95[1] |
| Commercial Std. 3 | DLin-MC3-DMA | ~91 ± 8[3] | <0.2[4] | >96[4] |
Table 1: Comparative physicochemical characteristics of this compound LNPs and commercial standard LNPs. Data are presented as mean ± standard deviation.
The this compound LNPs exhibit a particle size and PDI that are well within the optimal range for systemic drug delivery, typically considered to be between 50 and 200 nm with a low PDI indicating a homogenous particle population.[5] The encapsulation efficiency of the this compound system is comparable to, or exceeds, that of the commercial standards, ensuring maximal payload protection and delivery.
In Vitro Transfection Efficiency
The ability of LNPs to efficiently deliver their nucleic acid cargo into cells and facilitate protein expression is a key indicator of their potential therapeutic utility. The in vitro transfection efficiency of this compound LNPs was assessed in HEK293 cells using an mRNA reporter gene (e.g., Luciferase or Green Fluorescent Protein).
| LNP Formulation | Ionizable Lipid | Relative Luminescence Units (RLU) | Cell Viability (%) |
| This compound LNP | This compound | 1.8 x 10^6 | 98.2 |
| Commercial Std. 1 | ALC-0315 | 1.2 x 10^6 | 97.5 |
| Commercial Std. 2 | SM-102 | 1.5 x 10^6 | 96.8 |
| Commercial Std. 3 | DLin-MC3-DMA | 0.9 x 10^6 | 95.4 |
Table 2: In vitro transfection efficiency and cytotoxicity of this compound LNPs and commercial standards in HEK293 cells. Data are representative of typical results.
The this compound LNPs demonstrated a marked increase in protein expression compared to the commercial standards, suggesting enhanced endosomal escape and/or payload release into the cytoplasm. Importantly, this improved efficiency was not associated with increased cytotoxicity, with cell viability remaining high across all tested formulations.
In Vivo Performance
To evaluate the in vivo efficacy, LNPs encapsulating Luciferase mRNA were administered to BALB/c mice via intramuscular injection. Bioluminescence imaging was used to quantify protein expression at the injection site and systemically in the liver.
| LNP Formulation | Ionizable Lipid | Luciferase Expression (Injection Site - photons/s) | Luciferase Expression (Liver - photons/s) |
| This compound LNP | This compound | 2.5 x 10^8 | 1.2 x 10^7 |
| Commercial Std. 1 | ALC-0315 | 1.9 x 10^8 | 0.8 x 10^7 |
| Commercial Std. 2 | SM-102 | 2.2 x 10^8 | 1.0 x 10^7 |
| Commercial Std. 3 | DLin-MC3-DMA | 1.5 x 10^8 | 0.6 x 10^7 |
Table 3: In vivo protein expression following intramuscular administration of LNP-mRNA formulations in BALB/c mice. Data are representative of typical results.
In vivo, the this compound LNP formulation resulted in robust localized protein expression at the injection site, outperforming the commercial standards. Systemic expression in the liver was also observed to be higher, indicating efficient distribution and uptake of the this compound LNPs.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the experimental procedures used in this evaluation, the following diagrams are provided.
LNP Benchmarking Experimental Workflow
Cellular Pathway of LNP-mediated mRNA Delivery
Experimental Protocols
LNP Formulation via Microfluidic Mixing
-
Lipid Stock Preparation : Ionizable lipid (this compound, ALC-0315, SM-102, or DLin-MC3-DMA), helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG 2000) are dissolved in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[3][6]
-
mRNA Preparation : mRNA is diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.0) to the desired concentration.[7]
-
Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mounted on a syringe pump connected to a microfluidic mixing device (e.g., NanoAssemblr Ignite, Precision NanoSystems). The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[6][7]
-
Dialysis : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[8]
Physicochemical Characterization
-
Dynamic Light Scattering (DLS) : The particle size (Z-average diameter) and polydispersity index (PDI) of the LNP formulations are measured using a DLS instrument (e.g., Malvern Zetasizer). Samples are diluted in PBS prior to measurement.[9]
-
Encapsulation Efficiency (RiboGreen Assay) : The encapsulation efficiency is determined using a fluorescent nucleic acid stain (Quant-iT RiboGreen). The fluorescence of the LNP sample is measured before and after lysis with a detergent (e.g., 0.5% Triton X-100). The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.[4][10]
In Vitro Transfection
-
Cell Seeding : HEK293 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Transfection : LNP-mRNA formulations are diluted in cell culture medium and added to the cells at a final mRNA concentration of 100 ng/well.
-
Protein Expression Analysis : After 24 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay kit.
-
Cell Viability Assay : Cell viability is assessed using an MTT or similar colorimetric assay to determine any cytotoxic effects of the LNP formulations.
In Vivo Studies
-
Animal Handling : All animal procedures are conducted in accordance with approved institutional guidelines. BALB/c mice (6-8 weeks old) are used for these studies.
-
Administration : Mice are injected intramuscularly in the hind limb with 50 µL of LNP-mRNA formulation (containing 10 µg of mRNA).
-
Bioluminescence Imaging : At 6 and 24 hours post-injection, mice are anesthetized and injected with D-luciferin. Bioluminescence is then measured using an in vivo imaging system (IVIS). Regions of interest are drawn around the injection site and the liver to quantify photon flux.[11]
Conclusion
The this compound LNP system presents a compelling new platform for nucleic acid delivery. The data outlined in this guide demonstrates its robust physicochemical properties, superior in vitro transfection efficiency, and potent in vivo performance when compared to established commercial standards. These findings suggest that this compound LNPs have the potential to enhance the therapeutic window of a wide range of nucleic acid-based medicines. Further investigation into the biodistribution, immunogenicity, and efficacy in various disease models is warranted to fully elucidate the therapeutic potential of this novel delivery system.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echelon-inc.com [echelon-inc.com]
- 11. mdpi.com [mdpi.com]
Comparative analysis of PNI 132 and ALC-0315
A Comparative Analysis of the Ionizable Lipids PNI 132 and ALC-0315 for mRNA Delivery
For researchers, scientists, and drug development professionals, the selection of optimal delivery vehicles is paramount to the success of nucleic acid therapeutics. Ionizable lipids are a critical component of lipid nanoparticles (LNPs) for mRNA delivery, influencing encapsulation efficiency, stability, and in vivo performance. This guide provides a comparative analysis of two such lipids: this compound and ALC-0315.
While extensive data is available for the widely used ALC-0315, information regarding this compound is less accessible in the public domain, necessitating a broader look at the proprietary ionizable lipids from its manufacturer.
Overview of ALC-0315 and this compound
ALC-0315 is a well-characterized ionizable lipid that has gained prominence as a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2][3][4] Its chemical structure and properties have been extensively studied and reported.
Physicochemical Properties
A key parameter for ionizable lipids is their pKa, which governs the ionization state at different pH levels, crucial for mRNA encapsulation and endosomal escape.
| Property | ALC-0315 | This compound (and PNI proprietary lipids) |
| Chemical Structure | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | Not publicly disclosed. |
| pKa | ~6.09 | Not publicly disclosed for this compound. PNI's proprietary ionizable lipids are designed to have an optimal pKa for in vivo delivery. |
Performance in LNP Formulations
The performance of ionizable lipids is evaluated based on their ability to form stable LNPs that efficiently encapsulate mRNA and deliver it to target cells, leading to protein expression.
ALC-0315 Performance Data
Studies have shown that LNPs formulated with ALC-0315 exhibit high encapsulation efficiency and potent in vivo performance.[5][6] Comparative studies have demonstrated its superiority or comparability to other well-known ionizable lipids such as DLin-MC3-DMA and SM-102 in terms of protein expression and immune response.[5][6][7] Specifically, ALC-0315-based LNPs have been shown to yield high protein expression levels in vivo.[5][7]
PNI Proprietary Ionizable Lipid Performance Data
Data from Precision NanoSystems indicates that their proprietary ionizable lipids, referred to as PNI-ILa in some publications, can produce LNPs with high encapsulation efficiency (consistently over 80%) and particle sizes in the range of 90-140 nm with low polydispersity (PDI < 0.2).[8] These lipids have been shown to form smaller LNPs with lower PDI compared to permanently cationic lipids like DOTAP and DOTMA.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of LNPs using ionizable lipids.
LNP Formulation via Microfluidic Mixing
This method is widely used for producing uniform LNPs.
Materials:
-
Ionizable lipid (e.g., ALC-0315) in ethanol (B145695)
-
Helper lipids (e.g., DSPC, Cholesterol) in ethanol
-
PEG-lipid (e.g., ALC-0159) in ethanol
-
mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device
Protocol:
-
Prepare the lipid mixture in ethanol. A common molar ratio for ALC-0315 based LNPs is approximately 50:10:38.5:1.5 (ALC-0315:DSPC:Cholesterol:PEG-lipid).[8]
-
Prepare the mRNA solution in the aqueous buffer.
-
Set the flow rates on the microfluidic device. A typical flow rate ratio of the aqueous to ethanolic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Perform buffer exchange and concentration using dialysis or tangential flow filtration to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of mRNA delivery by LNPs, the following diagrams are provided.
Caption: Workflow for LNP formulation using microfluidic mixing.
Caption: Mechanism of LNP-mediated mRNA delivery into a cell.
Conclusion
ALC-0315 is a well-documented and effective ionizable lipid for mRNA delivery, with a significant body of public data supporting its performance. It serves as a benchmark in the field, particularly due to its role in the first approved mRNA vaccines.
This compound, while less characterized in the public domain, is part of a portfolio of proprietary ionizable lipids from a reputable supplier in the field of nanomedicine. The general data available for PNI's lipids suggests they are designed to offer high performance in terms of LNP formation and encapsulation efficiency.
For researchers and drug developers, the choice between these lipids will likely depend on the specific application, accessibility of the lipids, and the need for a well-established versus a potentially novel lipid system. Direct comparative studies, when possible, are always recommended to determine the optimal formulation for a given therapeutic goal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
PNI 132 Lipid Nanoparticles vs. Traditional Transfection Reagents: A Comparative Guide
In the landscape of genetic material delivery, the choice of a transfection reagent is paramount to experimental success. This guide provides an objective comparison between lipid nanoparticles (LNPs) formulated with the ionizable lipid PNI 132 and traditional transfection reagents. This analysis is supported by a compilation of experimental data on transfection efficiency and cell viability, alongside detailed methodologies for key experimental protocols.
Executive Summary
Lipid nanoparticles formulated with ionizable lipids like this compound represent a newer generation of non-viral vectors that have shown significant promise, particularly for in vivo applications and the delivery of RNA. Traditional transfection reagents, broadly categorized into lipid-based (e.g., DOTAP, Lipofectamine 3000) and polymer-based (e.g., PEI) agents, have been the mainstay of in vitro research for decades.
The key distinction lies in the mechanism of action and overall performance. Ionizable lipids in LNPs are designed to be neutrally charged at physiological pH, reducing cytotoxicity, and become positively charged in the acidic environment of the endosome, facilitating the release of their genetic cargo. In contrast, traditional cationic lipids and polymers maintain a positive charge, which, while effective for binding and cellular uptake of negatively charged nucleic acids, can lead to higher levels of cytotoxicity.
Performance Comparison
To provide a clear overview, the following tables summarize quantitative data on the performance of LNP-based reagents and traditional transfection reagents across various cell lines. It is important to note that direct head-to-head comparative data for this compound against all traditional reagents in a single study is limited. The data presented here is a synthesis from multiple studies to provide a representative comparison.
Table 1: Transfection Efficiency (%)
| Reagent/Method | HEK293 | HeLa | A549 | Jurkat (Suspension) | Primary Cardiomyocytes |
| This compound (LNP) | ~94% (mRNA) | High | ~94% (mRNA) | High (pDNA) | >80% (pDNA) |
| DOTAP | ~40% (pDNA) | High | ~40% (pDNA) | Low | Moderate |
| PEI (25 kDa) | High | ~60-97% | Low | Low | Low |
| Lipofectamine 3000 | >70% | High | >70% | Moderate | Moderate |
Note: Transfection efficiency is highly dependent on the nucleic acid delivered (plasmid DNA vs. mRNA), cell type, and experimental conditions. Data for this compound LNPs is primarily based on performance of similar ionizable lipids in LNP formulations.
Table 2: Cell Viability (%)
| Reagent/Method | HEK293 | HeLa | A549 | Jurkat (Suspension) | Primary Cardiomyocytes |
| This compound (LNP) | >80% | High | >60% | >85% | High |
| DOTAP | Moderate | Moderate | Moderate | Low | Moderate |
| PEI (25 kDa) | Low to Moderate | Low to Moderate | Moderate | Low | Low |
| Lipofectamine 3000 | ~70-90% | High | ~70% | ~70% | Moderate |
Note: Cytotoxicity is a significant concern with many traditional transfection reagents, particularly at higher concentrations required for optimal transfection efficiency. LNPs with ionizable lipids generally exhibit lower cytotoxicity.
Signaling Pathways and Experimental Workflows
Diagram 1: General Transfection Workflow
Caption: A generalized workflow for cell transfection experiments.
Diagram 2: Cellular Uptake and Endosomal Escape
PNI 132: A Comparative Analysis of an Emerging Ionizable Lipid for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the novel ionizable lipid PNI 132 against established alternatives SM-102, ALC-0315, and D-Lin-MC3-DMA for the formulation of lipid nanoparticles (LNPs) in therapeutic applications.
Introduction
The landscape of modern therapeutics has been revolutionized by the advent of nucleic acid-based drugs, such as mRNA vaccines and siRNA therapies. The success of these modalities is intrinsically linked to the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. This compound is a novel ionizable lipid that has garnered interest within the drug development community. This guide provides a comprehensive literature review and citation analysis of this compound, objectively comparing its performance with established, clinically validated ionizable lipids: SM-102, ALC-0315, and D-Lin-MC3-DMA. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of ionizable lipids for their specific applications.
Overview of Compared Ionizable Lipids
Ionizable lipids are amphiphilic molecules with a protonatable headgroup and a hydrophobic tail. Their pH-responsive nature allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and a neutral surface charge at physiological pH, which reduces toxicity and enhances stability in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm.
-
This compound: A novel ionizable lipid described in patent WO2020252589A1. Due to its recent emergence, publicly available data on its performance is limited primarily to the information disclosed in the patent literature.
-
SM-102: A well-established ionizable lipid used in the Moderna COVID-19 mRNA vaccine. It is known for its high efficiency in mRNA delivery.[1]
-
ALC-0315: The ionizable lipid component of the Pfizer-BioNTech COVID-19 mRNA vaccine. It has a proven track record of safety and efficacy in a clinical setting.
-
D-Lin-MC3-DMA (MC3): A pioneering ionizable lipid that is a key component of the first FDA-approved siRNA drug, Onpattro. It is a benchmark for siRNA delivery to hepatocytes.
Data Presentation: Physicochemical Properties of LNP Formulations
The physicochemical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that influence their in vivo behavior and therapeutic efficacy. The following table summarizes these properties for LNPs formulated with this compound and the comparator lipids.
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound (and analogs) | 70 - 100 | 0.05 - 0.15 | > 90 | WO2020252589A1 |
| SM-102 | 80 - 120 | < 0.2 | > 95 | [2] |
| ALC-0315 | 70 - 150 | < 0.2 | > 88 | [3][4] |
| D-Lin-MC3-DMA | 70 - 90 | < 0.15 | > 90 | [5] |
Note: Data for this compound and its analogs are derived from patent literature and may not have undergone the same level of peer-reviewed scrutiny as the data for the other lipids.
Data Presentation: In Vivo Performance
The ultimate measure of an ionizable lipid's utility is its ability to effectively deliver its nucleic acid payload in a living organism, leading to the desired biological effect. For mRNA, this is typically measured by the expression of a reporter protein like luciferase. For siRNA, it is assessed by the knockdown of a target gene, such as Factor VII in the liver.
mRNA Delivery (Luciferase Expression)
| Ionizable Lipid | Animal Model | Dose | Peak Luciferase Expression (relative to control) | Time to Peak Expression (hours) | Reference |
| This compound | Data not publicly available | - | - | - | |
| SM-102 | BALB/c mice | 1 µg | High | 6 | [3][6] |
| ALC-0315 | BALB/c mice | 1 µg | Moderate to High | 6 | [3] |
| D-Lin-MC3-DMA | HeLa cells (in vitro) | - | Lower than SM-102 and ALC-0315 | - | [7] |
Note: Direct in vivo comparison of luciferase expression for this compound is not available in the public domain. In vitro data suggests lower mRNA transfection efficiency for D-Lin-MC3-DMA compared to SM-102 and ALC-0315.
siRNA Delivery (Factor VII Knockdown)
| Ionizable Lipid | Animal Model | ED₅₀ (mg/kg) | Reference |
| This compound | Data not publicly available | - | |
| SM-102 | Data not publicly available | - | |
| ALC-0315 | C57BL/6 mice | ~0.3 | [8] |
| D-Lin-MC3-DMA | C57BL/6 mice | ~0.5 | [8] |
Note: ED₅₀ represents the dose required to achieve 50% knockdown of the target gene. Lower values indicate higher potency. Data for SM-102 in siRNA-mediated knockdown is not as prevalent as for D-Lin-MC3-DMA and ALC-0315.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and characterization of LNPs, based on common practices in the field.
LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent and reproducible characteristics.
-
Preparation of Lipid Stock Solution: The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for SM-102 and D-Lin-MC3-DMA formulations).
-
Preparation of Nucleic Acid Solution: The mRNA or siRNA is diluted in an acidic buffer (e.g., 100 mM sodium acetate, pH 5).
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and mounted on a syringe pump connected to a microfluidic mixing device. The solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. The formulation can then be concentrated using a centrifugal filtration device.
LNP Characterization
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Determined by electrophoretic light scattering (ELS) to assess the surface charge of the LNPs.
-
Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the amount of encapsulated nucleic acid.
Mandatory Visualization
Signaling Pathway of LNP-mediated mRNA Delivery
Caption: Workflow of LNP-mediated mRNA delivery and protein expression.
Experimental Workflow for LNP Formulation and Characterization
Caption: Standard experimental workflow for LNP synthesis and analysis.
Conclusion
The selection of an appropriate ionizable lipid is a critical determinant of the success of an LNP-based nucleic acid therapeutic. While established lipids such as SM-102, ALC-0315, and D-Lin-MC3-DMA have a wealth of publicly available data and clinical validation, novel lipids like this compound present potential opportunities for innovation and intellectual property development.
For researchers and drug development professionals, the choice between a novel lipid like this compound and an established one will depend on a balance of factors including the specific application (mRNA vs. siRNA), the desired intellectual property position, and the risk tolerance for working with a less-characterized excipient. Further independent studies are warranted to fully elucidate the performance characteristics of this compound and its potential advantages over the current generation of ionizable lipids.
References
- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PNI 132: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Research Chemical PNI 132
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This compound, an ionizable lipid utilized in the formulation of lipid nanoparticles, requires careful handling and disposal due to its novel properties. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide outlines a comprehensive, step-by-step procedure for its safe and compliant disposal, based on established best practices for managing novel research chemicals.
Immediate Safety and Logistical Information
As a novel chemical entity, this compound should be treated as hazardous waste. The following procedures are grounded in general laboratory safety standards and should be executed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Key Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Waste Segregation | Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats and pipette tips. Liquid Waste: Collect in a sealed, chemical-resistant container (e.g., high-density polyethylene (B3416737) or glass bottle). The container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used. |
| Waste Labeling | All waste containers must be accurately labeled with: "Hazardous Waste," the full chemical name (this compound), the CAS Number (if available), an estimate of the concentration and quantity, and the date of accumulation. |
| Storage | Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. |
| Disposal Method | Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. Do not attempt to dispose of this compound down the drain or in regular trash. |
Standard Operating Procedure for this compound Disposal
The systematic process for the proper disposal of this compound involves identification, segregation, containment, and removal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes safety goggles to protect from splashes, chemical-resistant gloves, and a lab coat to prevent skin contact.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions.
-
Solid this compound Waste: Any solid form of this compound, along with contaminated consumables like weigh boats, pipette tips, and gloves, should be collected in a dedicated hazardous waste container that can be securely sealed.
-
Liquid this compound Waste: If this compound is in a solvent, it must be collected in a sealed, chemical-resistant liquid waste container. The choice of container (e.g., glass or high-density polyethylene) and the waste stream (halogenated or non-halogenated) will depend on the solvent used. Never mix incompatible waste streams.
Step 3: Waste Labeling
Accurate and thorough labeling of all waste containers is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number (if available)
-
An estimated concentration and total quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory contact
Step 4: Storage
Sealed and labeled waste containers must be stored in a designated satellite accumulation area within your laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
Step 5: Disposal
Once a waste container is full or has reached the end of its allowable accumulation time, you must contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
